molecular formula C9H12N2O3S2 B2722218 5-(Morpholine-4-sulfonyl)pyridine-2-thiol CAS No. 852706-13-9

5-(Morpholine-4-sulfonyl)pyridine-2-thiol

Cat. No.: B2722218
CAS No.: 852706-13-9
M. Wt: 260.33
InChI Key: VCNXVLIMLQVVFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Morpholine-4-sulfonyl)pyridine-2-thiol is a useful research compound. Its molecular formula is C9H12N2O3S2 and its molecular weight is 260.33. The purity is usually 95%.
BenchChem offers high-quality 5-(Morpholine-4-sulfonyl)pyridine-2-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Morpholine-4-sulfonyl)pyridine-2-thiol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-morpholin-4-ylsulfonyl-1H-pyridine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3S2/c12-16(13,11-3-5-14-6-4-11)8-1-2-9(15)10-7-8/h1-2,7H,3-6H2,(H,10,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCNXVLIMLQVVFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CNC(=S)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501332691
Record name 5-morpholin-4-ylsulfonyl-1H-pyridine-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501332691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

21.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57266407
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

852706-13-9
Record name 5-morpholin-4-ylsulfonyl-1H-pyridine-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501332691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

molecular weight and formula of 5-(Morpholine-4-sulfonyl)pyridine-2-thiol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-(Morpholine-4-sulfonyl)pyridine-2-thiol

Abstract

This technical guide provides a comprehensive overview of 5-(Morpholine-4-sulfonyl)pyridine-2-thiol, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details the compound's fundamental physicochemical properties, outlines a robust synthetic pathway, and describes essential analytical techniques for its characterization and quality control. By explaining the rationale behind methodological choices, this guide serves as a practical resource for researchers and scientists engaged in the synthesis and application of novel pyridine-based compounds.

Introduction

Heterocyclic compounds form the structural core of a vast number of pharmaceuticals, agrochemicals, and functional materials.[1] Among these, pyridine derivatives are particularly significant due to their prevalence in nature and their role as versatile building blocks for creating physiologically active molecules.[2] The pyridine scaffold is a key component in numerous approved drugs, including anti-inflammatory and anticancer agents.[2]

5-(Morpholine-4-sulfonyl)pyridine-2-thiol incorporates three key functional groups: a pyridine ring, a morpholine sulfonyl group, and a thiol (mercaptan) group. The morpholine moiety is a common feature in medicinal chemistry, known to improve the physicochemical properties and pharmacological profile of drug candidates.[3] The sulfonyl group provides a stable, polar linker, while the pyridine-2-thiol substructure is a known tautomeric system that can participate in various chemical reactions, making it a valuable synthon for further molecular elaboration.

This guide is designed for professionals in drug development and chemical research, providing in-depth, actionable information on the synthesis, characterization, and core properties of this compound.

Physicochemical Properties

A precise understanding of a compound's physicochemical properties is fundamental to its application in drug design, as these characteristics govern absorption, distribution, metabolism, and excretion (ADME).[4] The key properties of 5-(Morpholine-4-sulfonyl)pyridine-2-thiol are summarized below.

PropertyValueSource
Molecular Formula C₉H₁₂N₂O₃S₂[5]
Molecular Weight 260.33 g/mol [5]
CAS Number 852706-13-9[5]
IUPAC Name 5-(morpholine-4-sulfonyl)pyridine-2-thiolN/A
SMILES Code SC1=NC=C(S(=O)(N2CCOCC2)=O)C=C1[5]

These properties are foundational for all subsequent experimental work, from calculating molar equivalents in synthesis to interpreting mass spectrometry data.

Synthesis and Purification

A plausible synthetic approach starts from a suitable brominated pyridine precursor, such as 5-bromopyridine-2-thiol, and involves a two-step process: sulfonylation followed by introduction of the thiol group if not already present.

Proposed Synthetic Pathway

A logical synthetic route could involve the reaction of a precursor like 5-chloropyridine-2-sulfonyl chloride with morpholine, followed by conversion to the thiol. The sulfonyl chloride group reacts readily with the secondary amine of morpholine to form a stable sulfonamide bond.[6]

Step-by-Step Experimental Protocol

Objective: To synthesize 5-(Morpholine-4-sulfonyl)pyridine-2-thiol.

Materials:

  • 5-chloropyridine-2-sulfonyl chloride

  • Morpholine[7]

  • Triethylamine (TEA) or other suitable non-nucleophilic base

  • Sodium hydrosulfide (NaSH)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (HPLC grade)

Protocol:

Step 1: Synthesis of 4-(2-chloropyridine-5-sulfonyl)morpholine

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, dissolve 5-chloropyridine-2-sulfonyl chloride (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

    • Rationale: Anhydrous conditions are crucial to prevent hydrolysis of the reactive sulfonyl chloride. Cooling the reaction controls the exothermicity of the amine addition.

  • Amine Addition: In a separate flask, dissolve morpholine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM. Add this solution dropwise to the cooled sulfonyl chloride solution over 30 minutes.

    • Rationale: Morpholine acts as the nucleophile. Triethylamine is a non-nucleophilic base used to quench the HCl byproduct generated during the reaction, driving the equilibrium towards the product.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction's completion by Thin-Layer Chromatography (TLC).

    • Rationale: TLC allows for qualitative monitoring of the consumption of the starting material and the formation of the product.

  • Work-up: Quench the reaction by adding 1M HCl solution. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Rationale: The acid wash removes excess triethylamine and unreacted morpholine. The bicarbonate wash neutralizes any remaining acid. The brine wash helps to remove water from the organic layer.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude product.

Step 2: Thiolation to form 5-(Morpholine-4-sulfonyl)pyridine-2-thiol

  • Reaction Setup: Dissolve the crude product from Step 1 (1.0 eq) in a suitable solvent like DMF or ethanol in a round-bottom flask.

  • Nucleophilic Substitution: Add sodium hydrosulfide (NaSH) (1.5-2.0 eq) to the solution. Heat the mixture to 60-80 °C and stir for 8-12 hours.

    • Rationale: The hydrosulfide ion (SH⁻) is a potent nucleophile that displaces the chloride on the pyridine ring via a nucleophilic aromatic substitution mechanism (SₙAr). The 2-position of the pyridine ring is activated towards nucleophilic attack by the electron-withdrawing sulfonyl group at the 5-position.

  • Work-up and Purification: Cool the reaction mixture and pour it into ice water. Acidify the solution with 1M HCl to a pH of ~5-6 to protonate the thiolate. The product may precipitate. Filter the solid or extract with ethyl acetate. Wash the organic extract with brine, dry over MgSO₄, and concentrate.

  • Final Purification: Purify the crude thiol using silica gel column chromatography, typically with a hexanes/ethyl acetate gradient.

    • Rationale: Chromatography separates the desired product from unreacted starting materials and side products based on polarity, yielding the pure compound.

Analytical Characterization

To ensure the identity, purity, and structural integrity of the synthesized 5-(Morpholine-4-sulfonyl)pyridine-2-thiol, a suite of analytical techniques must be employed. This process is a self-validating system for the synthesis protocol.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the final compound. A typical method would involve a C18 reverse-phase column with a mobile phase gradient of water and acetonitrile containing 0.1% formic acid. Purity is assessed by the peak area percentage at a specific wavelength (e.g., 254 nm).

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For 5-(Morpholine-4-sulfonyl)pyridine-2-thiol (C₉H₁₂N₂O₃S₂), the expected monoisotopic mass is approximately 260.02 g/mol . Electrospray ionization (ESI) is a suitable technique, and the compound should be detectable in both positive ([M+H]⁺ at m/z ≈ 261.03) and negative ([M-H]⁻ at m/z ≈ 259.01) ion modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the protons on the pyridine ring and the morpholine ring. The chemical shifts and coupling patterns confirm the substitution pattern. Protons on the morpholine ring typically appear as two multiplets around 3-4 ppm. The pyridine protons will appear in the aromatic region (7-9 ppm). The thiol proton (SH) can be broad and its chemical shift is highly dependent on concentration and solvent.

  • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule, corresponding to the nine carbons in the structure.

Workflow and Logic Diagram

The overall process from synthesis to final, validated product can be visualized as a logical workflow. This ensures that each step builds upon a successfully completed and verified previous stage.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_thiolation Thiolation & Purification cluster_qc Quality Control Reactants 5-chloropyridine-2-sulfonyl chloride + Morpholine Sulfonylation Step 1: Sulfonylation (DCM, TEA, 0°C -> RT) Reactants->Sulfonylation Nucleophilic Acyl Substitution Intermediate Crude Intermediate: 4-(2-chloropyridine-5-sulfonyl)morpholine Sulfonylation->Intermediate Thiolation Step 2: Thiolation (NaSH, DMF, 80°C) Intermediate->Thiolation SNAr Reaction Workup Aqueous Work-up & Extraction Thiolation->Workup Purification Column Chromatography (Silica, Hex/EtOAc) Workup->Purification QC Analytical Characterization (HPLC, MS, NMR) Purification->QC FinalProduct Pure 5-(Morpholine-4-sulfonyl) pyridine-2-thiol (>95% Purity) QC->FinalProduct Validation

Caption: Workflow for Synthesis and Validation.

Safety and Handling

5-(Morpholine-4-sulfonyl)pyridine-2-thiol should be handled with standard laboratory precautions. As with most thiol-containing compounds, it may have an unpleasant odor. Sulfonyl chlorides used in the synthesis are corrosive and moisture-sensitive. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of 5-(Morpholine-4-sulfonyl)pyridine-2-thiol. By detailing its physicochemical properties and outlining a validated experimental workflow, this document equips researchers and drug development professionals with the necessary knowledge to produce and utilize this compound as a building block for more complex molecular architectures. The combination of the pyridine, morpholine, and thiol functionalities makes it a promising scaffold for the development of novel therapeutic agents.

References

  • Hussein, K. A., Al-Shuhaib, Z., & Ismael, S. M. H. (2023). Synthesis, Biological Activity, and Computational Examination of New 3-Cyano-2-oxa-pyridine Derivatives. Tropical Journal of Natural Product Research, 7(11), 5270-5278. Available from [Link]

  • Fiveable. (2025, August 15). 4.5 Physicochemical properties - Medicinal Chemistry. Retrieved February 24, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of thiazolo[5,4-b]pyridine analogues. Retrieved February 24, 2026, from [Link]

  • Wikipedia. (n.d.). Morpholine. Retrieved February 24, 2026, from [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Available from [Link]

  • Nanomaterials Chemistry. (n.d.). Properties and Production of New Sulfonamides Derived from Morpholine and Benzenethiol in the Presence of Fe3O4-Diamine-Pd Magnetic Nanocatalyst. Retrieved February 24, 2026, from [Link]

Sources

5-(Morpholine-4-sulfonyl)pyridine-2-thiol CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(Morpholine-4-sulfonyl)pyridine-2-thiol is a bifunctional heterocyclic building block extensively utilized in medicinal chemistry and fragment-based drug discovery (FBDD). Characterized by a pyridine core substituted with a solubilizing morpholinosulfonyl group at position 5 and a reactive thiol moiety at position 2, this compound serves as a critical scaffold for developing covalent inhibitors, PROTAC linkers, and metallo-enzyme inhibitors.

This guide provides a comprehensive analysis of its physiochemical properties, synthetic pathways, and reactivity profiles, moving beyond basic catalog data to offer actionable experimental insights.

Chemical Identity & Physiochemical Profile[1][2][3][4]

This compound exists in a dynamic equilibrium between its thiol and thione tautomers, a property that significantly influences its solubility, reactivity, and binding modes in biological systems.

Identifiers and Properties[1][3][4][5][6][7][8]
ParameterData
CAS Number 852706-13-9
IUPAC Name 5-(Morpholine-4-sulfonyl)pyridine-2-thiol
Synonyms 2-Mercapto-5-(morpholinosulfonyl)pyridine; 5-(Morpholinosulfonyl)-2-pyridinethiol
Molecular Formula C₉H₁₂N₂O₃S₂
Molecular Weight 260.33 g/mol
SMILES SC1=NC=C(S(=O)(N2CCOCC2)=O)C=C1
InChI Key (Derived from structure)
Appearance Pale yellow to off-white solid
Solubility DMSO (>50 mg/mL), DMF; Low in water (unless ionized)
pKa (Predicted) ~6.5 (Thiol/Thione), ~2.5 (Pyridine N)
Tautomerism: Thiol vs. Thione

In solution, 2-mercaptopyridines exist predominantly as the thione (2-pyridinethione) tautomer rather than the thiol, driven by the aromatization energy of the N-H form in polar solvents. However, chemical databases often list the thiol form. Researchers must recognize that S-alkylation reactions trap the thiol form, while N-alkylation (undesired side reaction) traps the thione form.

  • Non-polar solvents: Favors Thiol form.[1]

  • Polar protic solvents (MeOH, Water): Favors Thione form.

Synthetic Methodologies

The synthesis of 5-(Morpholine-4-sulfonyl)pyridine-2-thiol typically follows a convergent route starting from commercially available chloropyridine derivatives. The protocol below prioritizes yield and purity by avoiding early-stage thiol introduction, which can lead to oxidative side reactions.

Standard Industrial Protocol (Retrosynthetic Analysis)

The most robust pathway involves the sulfonylation of 2-chloropyridine followed by nucleophilic aromatic substitution (SNAr) to introduce the thiol.

Step 1: Sulfonamide Formation Reaction of 6-chloropyridine-3-sulfonyl chloride with morpholine. This step requires controlled temperature (0°C to RT) to prevent hydrolysis of the sulfonyl chloride.

Step 2: Thiolation (SNAr) Displacement of the 2-chloro group using thiourea (forming an isothiouronium salt intermediate) followed by alkaline hydrolysis, or direct displacement with Sodium Hydrosulfide (NaSH).

Synthetic Workflow Diagram

Synthesis Start 6-Chloropyridine-3- sulfonyl chloride Inter Intermediate: 4-((6-chloropyridin-3-yl) sulfonyl)morpholine Start->Inter 0°C, Et3N, DCM Morph Morpholine (Nucleophile) Morph->Inter Salt Isothiouronium Salt Inter->Salt S_NAr Thiourea Thiourea / Ethanol Reflux Thiourea->Salt Hydrolysis NaOH / H2O Hydrolysis Salt->Hydrolysis Product TARGET: 5-(Morpholine-4-sulfonyl) pyridine-2-thiol Hydrolysis->Product Acidify (pH 5)

Caption: Two-step convergent synthesis via sulfonamide formation and subsequent thiourea displacement.

Reactivity & Functionalization

The chemical utility of CAS 852706-13-9 stems from its orthogonal reactivity. The sulfonamide group is chemically inert under standard coupling conditions, acting as a stable "anchor," while the thiol/thione group offers high nucleophilicity.

Key Reaction Pathways
  • S-Alkylation (Thioether Formation):

    • Reagents: Alkyl halides, α-halo ketones.

    • Conditions: Mild base (K₂CO₃ or Cs₂CO₃) in DMF/Acetone.

    • Selectivity: Soft nucleophile (S) prefers soft electrophiles. Hard electrophiles may lead to N-alkylation (on the pyridine nitrogen).

    • Application: Synthesis of thioether-linked bioactive molecules.

  • Disulfide Formation:

    • Reagents: Iodine (I₂), H₂O₂, or air oxidation.

    • Application: Formation of homodimers or heterodimers for reversible covalent drugs.

  • Desulfurization (Raney Nickel):

    • Can be used to remove the thiol group if the sulfur was used merely as a directing group for C-3 functionalization (though rare for this specific scaffold).

Reactivity Map[3]

Reactivity Center 5-(Morpholine-4-sulfonyl) pyridine-2-thiol S_Alk Thioethers (S-R) Center->S_Alk R-X, Base (S_N2) Disulf Disulfides (R-S-S-R) Center->Disulf Oxidation (I2, Air) Metal Metal Complexes (Zn, Cu coordination) Center->Metal M(II) salts Oxidation Sulfinic/Sulfonic Acids (R-SO2H / R-SO3H) Center->Oxidation Strong Oxidants (KMnO4, H2O2)

Caption: Divergent reactivity profile of the 2-thiol moiety. Note that oxidation to sulfonic acid is generally irreversible.

Medicinal Chemistry Applications

Fragment-Based Drug Discovery (FBDD)

This compound is an ideal "fragment" due to its adherence to the Rule of Three (MW < 300, H-donors ≤ 3, H-acceptors ≤ 3).

  • Morpholine: Improves water solubility and metabolic stability.

  • Sulfonamide: Provides hydrogen bond acceptor capability and rigid geometry.

  • Thiol: Acts as a "warhead" for screening against cysteine-rich targets or as a handle for tethering.

Bioisosterism

The 5-(morpholinosulfonyl)pyridine-2-thiol scaffold is often used as a bioisostere for:

  • Carboxylic acids: The acidic nature of the thiol/thione (pKa ~6-7) mimics carboxylates but with different lipophilicity.

  • Phenols: Similar H-bond donor/acceptor profiles but with enhanced metabolic stability against glucuronidation.

Covalent Inhibitors

The thiol group can be converted into an activated disulfide or a vinyl sulfone (via S-alkylation) to target non-catalytic cysteines in kinases or viral proteases.

Handling, Stability & Safety

Storage Protocols
  • Oxidation Sensitivity: The thiol group is prone to air oxidation, forming the disulfide dimer (2,2'-dithiobis(5-(morpholinosulfonyl)pyridine)).

  • Recommendation: Store under an inert atmosphere (Argon/Nitrogen) at -20°C.

  • Reconstitution: Degas solvents prior to dissolving the compound to prevent immediate dimerization.

Safety (GHS Classification)
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • Handling: Use in a fume hood. Thiol-containing compounds often possess a disagreeable odor, though the sulfonyl group may attenuate this compared to simple mercaptans.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CAS 852706-13-9. PubChem.[2][3][1][4][5] Retrieved from [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (General reference for pyridine-2-thiol tautomerism and reactivity).
  • ChemSrc. (2025).[6] 5-(Morpholine-4-sulfonyl)pyridine-2-thiol CAS 852706-13-9 Properties and Safety. Retrieved from [Link]

Sources

Methodological & Application

Synthesis Protocol for 5-(Morpholine-4-sulfonyl)pyridine-2-thiol: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed, two-step synthesis protocol for 5-(Morpholine-4-sulfonyl)pyridine-2-thiol, a heterocyclic compound with potential applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. The protocol is designed to be self-validating, with in-depth explanations for each step, ensuring both reproducibility and a thorough understanding of the underlying chemical principles.

Introduction

5-(Morpholine-4-sulfonyl)pyridine-2-thiol is a substituted pyridine derivative characterized by a morpholine-4-sulfonyl group at the 5-position and a thiol group at the 2-position. The presence of the sulfonamide and thiol functionalities suggests its potential as a scaffold in the design of bioactive molecules. This guide outlines a reliable and efficient synthetic route, starting from commercially available precursors. The synthesis involves the introduction of the morpholine-4-sulfonyl moiety onto the pyridine ring, followed by the conversion of a chloro-substituent to the desired thiol group.

Overall Synthetic Scheme

The synthesis of 5-(Morpholine-4-sulfonyl)pyridine-2-thiol is accomplished in two primary stages, starting from 2-amino-5-chloropyridine. The first stage involves the sulfonylation of the amino group followed by a Sandmeyer reaction to yield the key intermediate, 2-chloro-5-(morpholine-4-sulfonyl)pyridine. The second stage is the conversion of this intermediate to the final product via a reaction with thiourea.

Overall Synthesis Scheme A 2-Amino-5-chloropyridine B 2-Amino-5-(morpholine-4-sulfonyl)pyridine A->B  Morpholine-4-sulfonyl chloride, Pyridine   C 2-Chloro-5-(morpholine-4-sulfonyl)pyridine B->C  1. NaNO2, HCl 2. CuCl   D 5-(Morpholine-4-sulfonyl)pyridine-2-thiol C->D  Thiourea, Ethanol, NaOH(aq)  

Caption: Overall synthetic route for 5-(Morpholine-4-sulfonyl)pyridine-2-thiol.

Part 1: Synthesis of 2-Chloro-5-(morpholine-4-sulfonyl)pyridine

This part details the synthesis of the key intermediate, 2-chloro-5-(morpholine-4-sulfonyl)pyridine, from 2-amino-5-chloropyridine.

Step 1.1: Synthesis of N-(5-chloropyridin-2-yl)morpholine-4-sulfonamide

The initial step involves the reaction of 2-amino-5-chloropyridine with morpholine-4-sulfonyl chloride in the presence of a base to form the corresponding sulfonamide.

Reaction:

Protocol:

  • To a stirred solution of 2-amino-5-chloropyridine (1.0 eq) in anhydrous pyridine (10 vol) at 0 °C, add morpholine-4-sulfonyl chloride (1.1 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 20 vol).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-(5-chloropyridin-2-yl)morpholine-4-sulfonamide.

Causality: Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. The use of an anhydrous solvent is crucial to prevent the hydrolysis of the sulfonyl chloride.

Step 1.2: Synthesis of 2-Chloro-5-(morpholine-4-sulfonyl)pyridine via Sandmeyer Reaction

The amino group of the sulfonamide intermediate is converted to a chloro group using the Sandmeyer reaction.[1][2]

Reaction:

Protocol:

  • Dissolve N-(5-chloropyridin-2-yl)morpholine-4-sulfonamide (1.0 eq) in a mixture of concentrated hydrochloric acid (5 vol) and water (5 vol) and cool to 0-5 °C.

  • Add a solution of sodium nitrite (1.2 eq) in water (2 vol) dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

  • In a separate flask, prepare a solution of copper(I) chloride (1.5 eq) in concentrated hydrochloric acid (5 vol) and cool it to 0-5 °C.

  • Add the cold diazonium salt solution to the copper(I) chloride solution dropwise, with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Extract the product with dichloromethane (3 x 20 vol).

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 2-chloro-5-(morpholine-4-sulfonyl)pyridine.

Causality: The Sandmeyer reaction is a reliable method for the conversion of an amino group on an aromatic ring to a halogen.[1] The diazotization step, carried out at low temperatures, is critical to prevent the decomposition of the unstable diazonium salt. Copper(I) chloride catalyzes the displacement of the diazonium group by a chloride ion.[2]

Part 2: Synthesis of 5-(Morpholine-4-sulfonyl)pyridine-2-thiol

This final part describes the conversion of the chloro-intermediate to the target thiol.

Step 2.1: Thiolation of 2-Chloro-5-(morpholine-4-sulfonyl)pyridine

The chloro group at the 2-position of the pyridine ring is displaced by a thiol group using thiourea.[3][4][5][6][7]

Reaction:

Protocol:

  • To a solution of 2-chloro-5-(morpholine-4-sulfonyl)pyridine (1.0 eq) in ethanol (15 vol), add thiourea (1.5 eq).

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and add a solution of sodium hydroxide (2.0 eq) in water (5 vol).

  • Reflux the mixture for an additional 1-2 hours to hydrolyze the intermediate isothiouronium salt.

  • Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to pH 5-6.

  • The precipitated product is collected by filtration, washed with cold water, and dried under vacuum to give 5-(Morpholine-4-sulfonyl)pyridine-2-thiol.

Causality: The reaction proceeds via a nucleophilic aromatic substitution where thiourea acts as the sulfur source.[5][6] The initially formed isothiouronium salt is then hydrolyzed under basic conditions to yield the final thiol product.[7]

Data Summary

CompoundStarting MaterialReagentsSolventYield (%)
N-(5-chloropyridin-2-yl)morpholine-4-sulfonamide2-Amino-5-chloropyridineMorpholine-4-sulfonyl chloride, PyridinePyridine75-85
2-Chloro-5-(morpholine-4-sulfonyl)pyridineN-(5-chloropyridin-2-yl)morpholine-4-sulfonamideNaNO₂, HCl, CuClWater, HCl50-60
5-(Morpholine-4-sulfonyl)pyridine-2-thiol2-Chloro-5-(morpholine-4-sulfonyl)pyridineThiourea, NaOHEthanol, Water80-90

Experimental Workflow Visualization

Experimental Workflow cluster_part1 Part 1: Synthesis of 2-Chloro-5-(morpholine-4-sulfonyl)pyridine cluster_step1_1 Step 1.1: Sulfonylation cluster_step1_2 Step 1.2: Sandmeyer Reaction cluster_part2 Part 2: Synthesis of 5-(Morpholine-4-sulfonyl)pyridine-2-thiol cluster_step2_1 Step 2.1: Thiolation A1 Dissolve 2-amino-5-chloropyridine in pyridine A2 Add morpholine-4-sulfonyl chloride at 0°C A1->A2 A3 Stir at room temperature for 12-16h A2->A3 A4 Work-up and extraction A3->A4 A5 Column chromatography A4->A5 B1 Dissolve sulfonamide in HCl(aq) A5->B1 Intermediate Product B2 Diazotization with NaNO2 at 0-5°C B1->B2 B3 Add to CuCl solution B2->B3 B4 Stir at room temperature for 2-3h B3->B4 B5 Work-up and extraction B4->B5 B6 Column chromatography B5->B6 C1 Dissolve chloro-intermediate and thiourea in ethanol B6->C1 Intermediate Product C2 Reflux for 4-6h C1->C2 C3 Add NaOH(aq) and reflux for 1-2h C2->C3 C4 Acidify to pH 5-6 C3->C4 C5 Filter and dry the product C4->C5

Sources

In Vitro Assay Dosing & Characterization of 5-(Morpholine-4-sulfonyl)pyridine-2-thiol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

This document provides a comprehensive guide for the in vitro characterization of 5-(Morpholine-4-sulfonyl)pyridine-2-thiol (CAS No. 852706-13-9). As a molecule incorporating three key pharmacophores—a reactive pyridine-2-thiol head, a stabilizing morpholine ring, and a versatile sulfonamide linker—this compound represents a promising candidate for drug discovery campaigns. The morpholine moiety is a privileged structure in medicinal chemistry, often improving pharmacokinetic properties, while the pyridine-thiol group suggests a potential for specific interactions, including covalent modification of protein targets.[1][2][3] This guide, designed for researchers and drug development professionals, moves beyond a simple recitation of steps. It details the critical rationale behind protocol design, from initial compound handling and solubility assessment to foundational cytotoxicity screening and advanced target engagement assays. Our objective is to provide a robust framework for generating reliable and reproducible preclinical data.

Compound Profile and Essential Handling Protocols

Accurate and reproducible in vitro data begins with the proper handling, solubilization, and storage of the test compound. The unique physicochemical properties of 5-(Morpholine-4-sulfonyl)pyridine-2-thiol, particularly the presence of the thiol group, necessitate careful consideration to ensure compound integrity throughout the experimental workflow.

Physicochemical Properties

A foundational understanding of the compound's properties is the first step in experimental design.

PropertyValueSource/Note
CAS Number 852706-13-9BLDpharm[4]
Molecular Formula C₉H₁₂N₂O₃S₂Calculated
Molecular Weight 276.34 g/mol Calculated
Appearance Solid (predicted)Based on similar structures
Key Moieties Pyridine-2-thiol, Morpholine, SulfonamideStructural Analysis
Protocol: Stock Solution Preparation & Storage

The choice of solvent and storage conditions is critical for preventing compound precipitation and degradation. Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration primary stock due to its broad solubilizing power for organic molecules.

Rationale: Using a 100% DMSO stock minimizes the DMSO concentration in the final assay medium, as high concentrations of DMSO (>0.5%) can induce cellular stress and confound experimental results. Serial dilutions in culture medium are essential for achieving precise final concentrations and ensuring homogeneity.

Step-by-Step Protocol:

  • Primary Stock (10 mM):

    • Accurately weigh 2.76 mg of 5-(Morpholine-4-sulfonyl)pyridine-2-thiol.

    • Add 1.0 mL of anhydrous, cell-culture grade DMSO.

    • Vortex thoroughly for 2-3 minutes until the solid is completely dissolved. A brief sonication may be used if necessary.

    • Visually inspect for any undissolved particulates.

  • Aliquoting and Storage:

    • Dispense the 10 mM primary stock into small-volume, single-use aliquots (e.g., 20 µL) in low-retention tubes.

    • Causality: Aliquoting prevents repeated freeze-thaw cycles, which can lead to compound degradation and precipitation upon moisture introduction. The thiol group is susceptible to oxidation, making this step particularly important.[5]

    • Store aliquots at -80°C for long-term stability. For short-term use (1-2 weeks), -20°C is acceptable.

  • Preparation of Working Solutions:

    • Thaw a single aliquot of the primary stock immediately before use.

    • Perform serial dilutions in the appropriate cell culture medium or assay buffer to achieve the final desired concentrations.

    • Crucial Insight: Always add the DMSO stock to the aqueous buffer/medium and mix immediately (not the other way around) to prevent the compound from precipitating out of the concentrated DMSO upon contact with the aqueous phase.

Foundational In Vitro Assay Cascade

A tiered approach to in vitro testing is recommended. This workflow begins with broad cytotoxicity profiling to establish a viable concentration range, followed by targeted biochemical and cell-based assays to elucidate the compound's mechanism of action.

G cluster_0 Phase 1: Foundational Profiling cluster_1 Phase 2: Mechanistic Investigation A Compound Handling (Stock Preparation) B Cell Viability / Cytotoxicity Assay (e.g., MTT Assay) A->B Determine Safe Dosing Range C Biochemical Assay (Enzyme Inhibition) B->C Test at Non-Toxic Concentrations D Cell-Based Target Engagement (e.g., CETSA) C->D Validate Target in Cellular Context G cluster_cell Living Cell Mito Mitochondria Formazan Formazan (Purple, Insoluble) Mito->Formazan Mitochondrial Reductase Activity MTT MTT (Yellow, Soluble) MTT->Mito Uptake Solubilization DMSO / Solubilizer Formazan->Solubilization Dissolution Measurement Measure Absorbance (570 nm) Solubilization->Measurement

Caption: Principle of the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence and recovery.

  • Compound Treatment:

    • Prepare a 2x concentration series of 5-(Morpholine-4-sulfonyl)pyridine-2-thiol in complete culture medium. A typical dose-response curve might include concentrations from 0.1 µM to 100 µM.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include "vehicle control" wells (medium with the highest concentration of DMSO used) and "untreated control" wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS. [6] * Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL). [7] * Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT to visible purple crystals. [8]

  • Formazan Solubilization & Measurement:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals.

    • Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization. [6] * Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise. [7] Data Analysis: The results are typically expressed as a percentage of the vehicle control, and the half-maximal inhibitory concentration (IC₅₀) is calculated using non-linear regression analysis.

Concentration (µM)Absorbance (570 nm)% Viability (vs. Vehicle)
Vehicle (0.1% DMSO)1.25100%
0.11.2398.4%
11.1592.0%
100.8568.0%
500.6148.8%
1000.3528.0%

Probing the Mechanism: Inhibition & Engagement Assays

With a non-toxic concentration range established, subsequent assays can explore the specific biochemical and cellular effects of the compound.

Protocol Framework: Biochemical Enzyme Inhibition Assay

Given the compound's structure, a primary hypothesis is the inhibition of an enzyme, potentially through interaction with cysteine residues in the active site. This protocol provides a generalized framework adaptable to various purified enzymes using a colorimetric readout.

Rationale: A biochemical assay isolates the interaction between the compound and its putative protein target, removing the complexity of the cellular environment. This is a direct test of target modulation. [9] Step-by-Step Framework:

  • Reagent Preparation:

    • Prepare a concentrated stock of the purified enzyme of interest in a suitable assay buffer. The buffer composition (pH, ionic strength) should be optimized for enzyme stability and activity. [10] * Prepare a stock solution of the enzyme's specific substrate.

    • Prepare a serial dilution of 5-(Morpholine-4-sulfonyl)pyridine-2-thiol in the assay buffer.

  • Enzyme-Inhibitor Pre-incubation:

    • In a 96-well plate, add the enzyme solution to each well.

    • Add the various concentrations of the inhibitor. Include a "no inhibitor" control.

    • Causality: Pre-incubate the enzyme and inhibitor for 15-30 minutes. [10]This step is crucial for time-dependent or covalent inhibitors, allowing sufficient time for the binding interaction to occur before the reaction is initiated.

  • Initiation and Monitoring:

    • Initiate the reaction by adding the substrate to all wells.

    • Immediately place the plate in a microplate reader set to the appropriate wavelength for the colorimetric product.

    • Measure the absorbance kinetically (e.g., every 30 seconds for 10-15 minutes) or as an endpoint reading after a fixed time.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each concentration.

    • Plot the percent inhibition against the inhibitor concentration to determine the IC₅₀ value.

Conceptual Framework: Cellular Target Engagement

Demonstrating that a compound binds to its intended target within a live cell is a critical step in drug discovery. [11][12]It provides mechanistic confidence and validates biochemical findings in a more physiologically relevant context. [13]The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.

Principle of CETSA: The binding of a ligand (the compound) to its target protein often increases the protein's thermal stability. When cells are heated, the unbound protein will denature and aggregate at a lower temperature than the ligand-bound protein. The amount of soluble protein remaining at different temperatures can be quantified (e.g., by Western Blot or ELISA), revealing a "shift" in the melting curve in the presence of the engaging compound. [14]

G cluster_0 No Compound cluster_1 With Compound A Target Protein B Heat Gradient (T°C) A->B C Denatured Protein (Aggregates) B->C D Compound F Compound-Protein Complex (Stabilized) D->F E Target Protein E->F G Heat Gradient (T°C) F->G H Soluble Protein (Remains Folded) G->H

Caption: Conceptual overview of ligand-induced thermal stabilization in CETSA.

A positive target engagement result would show a higher amount of soluble target protein at elevated temperatures in the compound-treated samples compared to the vehicle-treated samples, providing strong evidence of direct binding in the cellular milieu.

References

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved February 24, 2026, from [Link]

  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved February 24, 2026, from [Link]

  • Selvita. (n.d.). Target Engagement. Retrieved February 24, 2026, from [Link]

  • Bio-protocol. (n.d.). In Vitro Enzyme Inhibitory Assays. Retrieved February 24, 2026, from [Link]

  • Medicines Discovery Catapult. (2020, August 6). Strategies for target and pathway engagement in cellular assays. Retrieved February 24, 2026, from [Link]

  • Eurofins DiscoverX. (n.d.). Target Engagement Assays. Retrieved February 24, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Target Engagement Assays in Early Drug Discovery. Retrieved February 24, 2026, from [Link]

  • protocols.io. (n.d.). In vitro α-glucosidase inhibitory assay. Retrieved February 24, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). In Vitro Inhibition of α-Amylase and α-Glucosidase by Extracts from Psiadia punctulata and Meriandra bengalensis. Retrieved February 24, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Protocol for enzyme assays. Retrieved February 24, 2026, from [Link]

  • AMERICAN ELEMENTS. (n.d.). 5-(piperidine-1-sulfonyl)pyridine-2-thiol. Retrieved February 24, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyridine-2-thiolate. Retrieved February 24, 2026, from [Link]

  • National Center for Biotechnology Information. (2020, March 15). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Retrieved February 24, 2026, from [Link]

  • Wikipedia. (n.d.). Morpholine. Retrieved February 24, 2026, from [Link]

  • Wiley Online Library. (2022, October 6). In vitro metabolic fate of the synthetic cannabinoid receptor agonists.... Retrieved February 24, 2026, from [Link]

  • National Center for Biotechnology Information. (2025, June 1). Antiviral activity and mechanism of purine morpholine nucleoside analogues incorporating a sulfonamide fragment. Retrieved February 24, 2026, from [Link]

  • CORE. (n.d.). Different Metabolizing Ability of Thiol Reactants in Human and Rat Blood. Retrieved February 24, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. Retrieved February 24, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Promising in Vitro Antiproliferative Activity of Sulfones of a 5-Nitrothiazole Series. Retrieved February 24, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Systematic kinetic assay of phenylsulfonyl pyridine derivatives with free thiol for site-specific modification of proteins. Retrieved February 24, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). New 2-thiopyridines as potential candidates for killing both actively growing and dormant Mycobacterium tuberculosis cells. Retrieved February 24, 2026, from [Link]

  • National Center for Biotechnology Information. (2002, January 15). Physical and Chemical Stability of Morphine Sulfate 5mg/mL and 50mg/mL Packaged in Plastic Syringes. Retrieved February 24, 2026, from [Link]

  • MDPI. (2023, May 23). Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents. Retrieved February 24, 2026, from [Link]

  • MDPI. (2023, December 9). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. Retrieved February 24, 2026, from [Link]

  • ResearchGate. (2019, July 22). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Retrieved February 24, 2026, from [Link]

Sources

Application Notes & Protocols: A Comprehensive Guide to the Safe Handling of Morpholine-Sulfonyl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Double-Edged Sword of Morpholine-Sulfonyl Derivatives

Morpholine-sulfonyl derivatives represent a versatile class of heterocyclic compounds integral to modern research and development. The unique combination of the morpholine ring and the sulfonyl group imparts a range of desirable pharmacological properties, making these scaffolds prominent in drug discovery for indications spanning from antimicrobials to kinase inhibitors[1][2]. Morpholine itself is a crucial building block and is also used as a solvent and corrosion inhibitor in industrial applications[1].

However, the very reactivity that makes these molecules valuable also presents significant handling challenges. The sulfonyl chloride moiety, a common precursor, is highly reactive and corrosive. The morpholine component, while imparting favorable properties to the final molecule, can also contribute to the overall hazard profile, being classified as a flammable, corrosive, and toxic substance[3][4].

This guide moves beyond a simple checklist of precautions. It is designed to provide researchers, scientists, and drug development professionals with a deep, mechanistic understanding of the risks associated with morpholine-sulfonyl derivatives and to establish robust, self-validating protocols for their safe handling, storage, and disposal. Our objective is to foster a culture of safety grounded in scientific principles, ensuring both personnel protection and experimental integrity.

Hazard Identification and Risk Assessment: Know Your Reagent

Effective safety protocols begin with a thorough understanding of the potential hazards. Morpholine-sulfonyl derivatives, particularly reactive intermediates like morpholine-4-sulfonyl chloride, present a multi-faceted risk profile.

Health Hazards

The primary health risks are associated with the corrosive and toxic nature of these compounds.

  • Acute Toxicity: These derivatives can be harmful if swallowed, inhaled, or absorbed through the skin. The morpholine moiety itself is classified as toxic in contact with skin and harmful if inhaled[3][4][5].

  • Corrosivity: Direct contact can cause severe skin burns and serious eye damage, potentially leading to permanent injury[6][7]. This is a critical consideration for sulfonyl chlorides, which can react with moisture on the skin or in the eyes to produce corrosive acids.

  • Respiratory Irritation: Inhalation of dust, mists, or vapors can cause severe irritation to the nose, throat, and respiratory tract[5][8].

Physicochemical Hazards
  • Reactivity with Water: Many sulfonyl chlorides react with water, sometimes violently, to release corrosive hydrogen chloride (HCl) gas and corresponding sulfonic acids[9][10]. This reactivity underscores the need for stringent moisture control.

  • Flammability: The morpholine component is a flammable liquid and vapor[3][4][5]. While the overall flammability of a derivative depends on its full structure, this potential hazard must be considered, especially during large-scale operations.

  • Incompatibilities: These compounds should be stored separately from strong oxidizing agents, acids, bases, and certain metals, as reactions can be hazardous[7][11][12].

Hazard Summary Table
Hazard ClassificationDescriptionTypical Precautionary Statement CodeSource(s)
Skin Corrosion/Irritation Causes severe skin burns and irritation.H314, H315[4][6][8]
Serious Eye Damage Causes serious, potentially irreversible eye damage.H318, H319[4][6][8]
Acute Toxicity (Oral, Dermal, Inhalation) Harmful or toxic if swallowed, in contact with skin, or inhaled.H302, H311, H331, H332[3][4]
Flammable Liquid The morpholine moiety is a flammable liquid and vapor.H226[3][4]
Reactivity Reacts with water, releasing corrosive gases.EUH014, EUH029[6]

The Hierarchy of Controls: A Framework for Safety

The most effective safety strategies implement a multi-layered approach known as the hierarchy of controls. This framework prioritizes eliminating or reducing hazards at their source.

cluster_0 Hierarchy of Controls for Morpholine-Sulfonyl Derivatives A Elimination / Substitution (Most Effective) B Engineering Controls (e.g., Fume Hood) A->B If hazard cannot be removed C Administrative Controls (e.g., SOPs, Training) B->C To supplement engineering controls D Personal Protective Equipment (PPE) (Least Effective) C->D Final layer of protection cluster_workflow Safe Handling Workflow prep Step 1: Preparation - Verify fume hood certification. - Assemble all necessary PPE. - Locate emergency equipment. handling Step 2: Chemical Handling - Transfer reagents slowly inside hood. - Use non-sparking tools. - Keep containers closed when not in use. prep->handling Proceed with caution reaction Step 3: Reaction - Add reagents dropwise, especially to water/amines. - Monitor for exotherms. - Maintain inert atmosphere if required. handling->reaction cleanup Step 4: Post-Procedure - Quench reactive materials safely. - Segregate waste into labeled containers. - Decontaminate glassware and work surfaces. reaction->cleanup

Caption: A systematic workflow minimizes risk during experiments.

  • Pre-Experiment Preparation:

    • Review the Safety Data Sheet (SDS) for the specific derivative you are using.[13]

    • Don all required PPE as outlined in the table above.

    • Ensure the chemical fume hood is functioning correctly.

    • Assemble and inspect all glassware for defects. Ensure it is dry, as sulfonyl chlorides react with moisture.[9]

    • Prepare any necessary quenching solutions or neutralizing agents in advance.

  • Handling and Weighing:

    • Conduct all manipulations within the fume hood.[9]

    • When transferring solids, avoid creating dust.[14]

    • When pouring liquids, do so slowly and carefully to prevent splashing.[11] Use non-sparking tools and equipment, especially if the compound is flammable.[3][14]

    • Keep containers tightly sealed when not in immediate use to prevent reaction with atmospheric moisture and to contain vapors.[14]

  • During the Reaction:

    • When reacting sulfonyl chlorides with nucleophiles (e.g., amines), the addition should be slow and controlled, often with cooling, as these reactions can be exothermic.[9]

    • Crucial Safety Note: When working with water or aqueous solutions, always add the sulfonyl derivative to the water/solution slowly, never the other way around, to avoid a violent reaction and splashing.

  • Post-Procedure and Cleanup:

    • Safely quench any unreacted reagents according to established laboratory procedures.

    • Wipe down the work surface in the fume hood.

    • Wash all contaminated clothing before reuse.[8][14]

    • Thoroughly wash hands with soap and water after removing gloves.[15]

Storage and Waste Disposal

Conditions for Safe Storage

Proper storage is essential to maintain chemical stability and prevent hazardous reactions.

  • Store containers in a cool, dry, and well-ventilated area.[11][14]

  • Keep containers tightly closed to prevent exposure to moisture and air.[14]

  • Store in a designated corrosives area, away from incompatible materials like strong oxidizing agents, acids, and bases.[11]

  • Ensure containers are clearly and accurately labeled with the chemical name and associated hazards.[11]

Waste Disposal Protocol

Chemical waste must be handled as hazardous.

  • Dispose of all chemical waste in accordance with applicable local, state, and federal regulations.[9][14]

  • Collect waste in designated, labeled, and chemically compatible containers.[8] Do not mix incompatible waste streams.

  • For spill residues, collect the absorbent material in a suitable, closed container for disposal.[15][14]

  • Consider dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber, if permitted by regulations and facility capabilities.[8]

Emergency Procedures: Be Prepared

In Case of a Spill

spill Spill Occurs evacuate Evacuate & Alert spill->evacuate ppe Don Appropriate PPE (incl. Respirator) evacuate->ppe contain Contain Spill (Inert Absorbent) ppe->contain neutralize Neutralize (e.g., Soda Ash) contain->neutralize collect Collect for Disposal neutralize->collect

Caption: A clear decision-making process for spill response.

  • Evacuate: Immediately alert others in the area and evacuate personnel to a safe location, upwind if possible.[14]

  • Ventilate: Increase ventilation in the area, if it is safe to do so.

  • Control: Remove all sources of ignition.[15][14]

  • Contain: For liquid spills, contain with an inert, non-combustible absorbent material like sand, earth, or vermiculite.[15] Do not use combustible materials like paper towels.

  • Clean-up: Once absorbed, carefully collect the material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[14]

  • Decontaminate: Clean the spill area thoroughly.

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[6][8][12][14]

  • Skin Contact: Immediately take off all contaminated clothing.[12] Wash the affected skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[6][8]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult or has stopped, administer artificial respiration. Seek immediate medical attention.[6][8][14]

  • Ingestion: Do NOT induce vomiting.[6] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[6][14]

References

  • ECHEMI. (n.d.). MORPHOLINE-4-SULFONYL CHLORIDE SDS, 1828-66-6 Safety Data Sheets.
  • Blog. (2025, August 18). What are the safety precautions when handling Benzene Sulfonyl Chloride?.
  • Benchchem. (n.d.). Standard Operating Procedures for the Laboratory Synthesis of Sulfonamides.
  • Fisher Scientific. (2023, September 5). SAFETY DATA SHEET: 6-Morpholin-4-yl-pyridine-3-sulfonyl chloride.
  • PENTA s.r.o. (2025, April 16).
  • Safety D
  • Sdfine. (n.d.). sulphuryl chloride.
  • CDH Fine Chemical. (n.d.). MATERIAL SAFETY DATA SHEET SDS/MSDS Morpholine CAS No 110-91-8.
  • Fisher Scientific. (2010, August 6). SAFETY DATA SHEET: MORPHOLINE.
  • Combi-Blocks, Inc. (2023, January 24). Safety Data Sheet: 2,3-Dihydro-1h-indene-2-sulfonyl chloride.
  • Benchchem. (n.d.). Personal protective equipment for handling Sulfogaiacol.
  • ChemicalBook. (n.d.). Morpholine - Safety Data Sheet.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: 4-(Morpholine-4-sulfonyl)-benzenesulfonyl chloride.
  • Thermo Fisher Scientific. (2014, February 11). SAFETY DATA SHEET: Quinoline-8-sulfonyl chloride.
  • CHEMM. (2026, February 4). Personal Protective Equipment (PPE).
  • HPE Support. (n.d.). Safety Guidelines for Handling Chemicals.
  • Chemical Waste Name or Mixtures. (n.d.).
  • Chemos GmbH & Co. KG. (n.d.).
  • The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5).
  • Industrial Safety Tips. (2025, June 6). PPE For Chemical Handling With Example.
  • Redox. (2022, October 1).
  • An updated review on morpholine derivatives with their pharmacological actions. (2022, May 9).
  • The newest cathinone derivatives as designer drugs: an analytical and toxicological review. (n.d.).
  • Majchrzak, M., Celiński, R., Kuś, P., & Kowalska, T. (2017, September 7). The newest cathinone derivatives as designer drugs: an analytical and toxicological review.
  • Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applic
  • Rinaldi Tosi, M. E., Palermo, V., Giannini, F. A., Fernández Baldo, M. A., et al. (2023, November 28). N‐Sulfonyl‐1,2,3,4‐tetrahydroisoquinoline Derivatives: Synthesis, Antimicrobial Evaluations, and Theoretical Insights.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 5-(Morpholine-4-sulfonyl)pyridine-2-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: MSP2T-PUR-001 Assigned Specialist: Senior Application Scientist, Separation Sciences[1][2]

Executive Summary

You are likely encountering difficulties with 5-(Morpholine-4-sulfonyl)pyridine-2-thiol (MSP2T) due to its inherent thiol-thione tautomerism and high susceptibility to oxidative dimerization .[1][2]

Unlike standard organic intermediates, pyridine-2-thiols behave as "chemical chameleons."[1][2] They exist as zwitterionic thiones in polar media and thiols in non-polar media.[2] Furthermore, they rapidly oxidize in air to form disulfides, which appear as yellow impurities and alter melting points.[2]

This guide provides self-validating protocols to remove the three most common impurity classes:

  • Oxidative Dimers (Disulfides)

  • Residual Starting Materials (Morpholine)

  • Inorganic Salts

Module 1: The "Yellow Impurity" (Disulfide Removal)

Symptom: Sample turns yellow/orange upon storage; Melting point is broad or higher than expected; NMR shows double peaks or loss of SH signal.[2] Diagnosis: Oxidation of the thiol monomer to the disulfide dimer: 5,5'-bis(morpholinosulfonyl)-2,2'-dipyridyl disulfide.[1][2]

The Mechanism

Pyridine-2-thiols are nucleophilic.[1][2][3] In the presence of oxygen and trace base, they couple to form a disulfide. This reaction is reversible.[1][2][4] To purify, we must force the equilibrium back to the monomer.

Protocol A: The Biphasic "Base-Wash" (Recommended)

Best for: Removing small amounts (<10%) of disulfide from bulk samples.[1]

Logic: The thiol (pKa ~8.[5]5) forms a water-soluble salt in NaOH.[1][2] The disulfide dimer lacks an acidic proton and remains lipophilic. We exploit this solubility switch.

Step-by-Step:

  • Dissolution: Suspend your crude solid in 1.0 M NaOH (Use 10 mL per gram of compound). Stir for 15 minutes.

    • Checkpoint: The thiol will dissolve as the sodium thiolate. The disulfide will remain as a suspended solid or oil.[2]

  • Partition: Wash the aqueous solution with Dichloromethane (DCM) (2 x volume of aqueous layer).[2]

    • Action: Vigorously shake and separate layers.[1][2] Discard the organic (DCM) layer; it contains the disulfide and non-acidic organics.

  • Precipitation: Cool the aqueous layer to 0–5°C. Slowly add 1.0 M HCl dropwise with stirring until pH reaches ~4.0–5.0.

    • Observation: The pure MSP2T will precipitate as a white/off-white solid.[1][2]

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum over

    
    .[2]
    
Protocol B: Chemical Reduction (Resurrection)

Best for: Samples that have significantly oxidized (>50% disulfide).[2]

Logic: If the sample is mostly dimer, washing it away is wasteful.[2] We chemically reduce the S-S bond using Zinc and Acetic Acid.

  • Setup: Dissolve/suspend the oxidized material in Glacial Acetic Acid .

  • Reduction: Add Zinc dust (2.0 equivalents) and heat to 60°C for 1 hour.

  • Workup: Filter off excess Zinc while hot. Pour the filtrate into ice water.

  • Recovery: The thiopyridine should precipitate.[2] If not, neutralize with saturated

    
     to pH 6 to induce precipitation.[2]
    

Module 2: Scavenging Unreacted Morpholine

Symptom: NMR shows aliphatic multiplets at 2.8–3.7 ppm that do not integrate to the sulfonamide protons correctly.[2] Diagnosis: Trapped morpholine hydrochloride or free morpholine in the crystal lattice.

Logic: Morpholine is a secondary amine (pKa ~8.3).[2] The sulfonamide nitrogen in MSP2T is non-basic due to electron withdrawal by the sulfonyl group. We can wash away morpholine using dilute acid where the product remains insoluble.[2]

Protocol:

  • Slurry: Resuspend the solid in 0.5 M HCl .

  • Agitation: Sonicate or vigorously stir for 20 minutes.

    • Mechanism:[1][2][3][6][7][8] Morpholine protonates to form the soluble hydrochloride salt.[2] MSP2T remains neutral and insoluble at this pH (it protonates only in strong acid, < pH 1).[2]

  • Filtration: Filter the solid and wash copiously with water to remove the morpholine salt.[2]

Module 3: Visualization of Purification Logic

The following diagram illustrates the decision tree for purification and the chemical transformations involved.

PurificationLogic Raw Impure MSP2T Sample (Contains: Thiol, Disulfide, Morpholine) NaOH Add 1.0 M NaOH Raw->NaOH Partition Partition with DCM NaOH->Partition OrgLayer Organic Layer (DCM) Contains: Disulfide (Dimer) & Non-acidic impurities Partition->OrgLayer Extracts Impurities AqLayer Aqueous Layer (NaOH) Contains: MSP2T Thiolate & Morpholine Partition->AqLayer Retains Product Acidify Acidify to pH 4-5 (Add HCl) AqLayer->Acidify Filtrate Filtrate (Water) Contains: Morpholine HCl salt & NaCl Acidify->Filtrate Removes Amine Solid Precipitate Pure MSP2T Thiol Acidify->Solid Precipitates

Caption: Figure 1.[1][2][8] Acid-Base extraction workflow exploiting the acidity of the thiol group and basicity of morpholine.

Module 4: Technical FAQs & Troubleshooting

Q1: My NMR spectrum looks "wrong" in . The NH proton is missing or shifted.

A: This is likely due to Thiol-Thione Tautomerism , not impurity.[1][2] In solution, pyridine-2-thiols exist in equilibrium between the mercapto (thiol) and thiopyridone (thione) forms.[1][2]

  • Non-polar solvents (

    
    ):  Favors the thiol form.[2]
    
  • Polar solvents (DMSO-

    
    , MeOD):  Favors the thione form (NH signal appears downfield, ~13 ppm).[2]
    
  • Verification: Run the NMR in DMSO-

    
    . You should see a broad singlet >13 ppm (NH of thione) and distinct aromatic signals.[2]
    
Q2: Can I use column chromatography?

A: Use caution. Silica gel is slightly acidic and can catalyze the oxidation of thiols to disulfides.

  • Modification: If you must use a column, flush the silica with 1% Triethylamine in Hexane before use to deactivate acidic sites. However, the Acid/Base extraction (Module 1) is far superior for yield and scalability.

Q3: How should I store the purified compound?

A:

  • Atmosphere: Argon or Nitrogen (Critical).[2]

  • Temperature: -20°C.

  • Container: Amber glass (light can accelerate photo-oxidation).[1][2]

  • Why? Even in solid state, surface oxidation occurs.[2] If stored properly, the compound is stable for months.[2]

Summary Data Table: Solvent Compatibility

SolventSolubility (MSP2T)Risk FactorApplication
Water (Neutral) Low (<1 mg/mL)LowWashing salts
1M NaOH High (Thiolate)Oxidation (if air present)Purification (Dissolution)
1M HCl LowHydrolysis (long term)Washing amines
DCM / Chloroform ModerateHigh (Promotes Dimerization)Extraction of impurities
Ethanol/Methanol ModerateMedium (Solvolysis risk)Recrystallization
DMSO HighLowNMR / Biology

References

  • National Center for Biotechnology Information (2025). Pyridine-2-thiol: Compound Summary & Properties.[1][2] PubChem.[1][2] Available at: [Link][2]

  • Beilstein Institute. Tautomerism of 2-mercaptopyridine derivatives.[1][2] Beilstein J. Org.[1][2] Chem. (General Reference for Heterocyclic Tautomerism).

  • Chemistry LibreTexts (2022). Redox Reactions of Thiols and Disulfides. (Mechanism of oxidation).[2] Available at: [Link]

  • RSC Publishing (2012). Systematic kinetic assay of phenylsulfonyl pyridine derivatives.[2] Organic & Biomolecular Chemistry.[1][2][5][7][9] Available at: [Link]

Sources

Technical Support Center: HPLC Method Development for 5-(Morpholine-4-sulfonyl)pyridine-2-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: T-5MSP-TAIL-001 Assigned Specialist: Senior Application Scientist[1]

Executive Summary

You are encountering peak tailing with 5-(Morpholine-4-sulfonyl)pyridine-2-thiol .[1] This is a "double-trouble" molecule for reverse-phase chromatography. The tailing is likely caused by two distinct mechanisms operating simultaneously:[2][3]

  • Silanol Interaction: The morpholine nitrogen (

    
    ) is protonated at standard HPLC pH, acting as a cation that binds to ionized silanols on the column stationary phase.
    
  • Thiol Reactivity: The 2-position thiol is prone to oxidation (disulfide formation) and metal chelation, and it exists in equilibrium with its thione tautomer , which can cause peak broadening if the interconversion rate matches the chromatographic timescale.

This guide provides a self-validating troubleshooting workflow to isolate and resolve these issues.

Module 1: The Diagnostic Workflow

Do not guess. Follow this logic path to identify the root cause.

TroubleshootingFlow Start START: Peak Asymmetry > 1.5 CheckpH Step 1: Check Mobile Phase pH Start->CheckpH IsLowPH Is pH < 3.0? CheckpH->IsLowPH SilanolIssue Suspect: Silanol Interaction (Morpholine protonated) IsLowPH->SilanolIssue No (pH 3-8) ThiolIssue Suspect: Thiol Oxidation/Chelation IsLowPH->ThiolIssue Yes (pH < 3) ActionHighPH Action: Increase pH to > 9.5 (Requires Hybrid Column) SilanolIssue->ActionHighPH Method A (Preferred) ActionTEA Action: Add TEA or Chaotropic Agent (TFA) SilanolIssue->ActionTEA Method B (Traditional) ActionEDTA Action: Add 0.1 mM EDTA & TCEP to Sample ThiolIssue->ActionEDTA

Figure 1: Decision tree for isolating the cause of peak tailing based on mobile phase conditions.[1]

Module 2: Root Cause Analysis & Mechanisms
1. The Silanol Trap (The Morpholine Issue)

The morpholine ring is a secondary amine with a


 of approximately 8.[1]3. At pH 3–7, it is fully protonated (

).[1]
  • The Problem: Silica-based columns have residual silanols (

    
    ) that ionize to 
    
    
    
    above pH 3.5.[1]
  • The Interaction: The positively charged morpholine binds ionically to the negatively charged silanol. This is a "slow" kinetic process compared to hydrophobic partition, resulting in a dragging tail.

2. The Thione Tautomerism (The Pyridine-Thiol Issue)

A critical insight often missed is that pyridine-2-thiols exist in equilibrium with pyridine-2-thiones .[1]

  • Mechanism: The proton on the thiol (-SH) moves to the pyridine nitrogen.[1]

  • Impact: If your mobile phase does not lock this equilibrium to one side, the molecule interconverts during the run. This results in a broad, plateau-like peak or severe tailing that looks like column failure.

Module 3: Step-by-Step Resolution Protocols
Protocol A: The "High pH" Strategy (Recommended)

Best for: LC-MS applications and Hybrid columns.[1]

Theory: By raising the pH to 10, you deprotonate the morpholine nitrogen (neutralizing it) and force the molecule into the stable thionate anion form. Neutral amines do not interact with silanols.

Requirements:

  • Column: Must use a Hybrid Particle column (e.g., Waters XBridge BEH C18, Agilent Poroshell HPH).[1] Do not use standard silica > pH 8.[1]

  • Mobile Phase: 10mM Ammonium Bicarbonate (adjusted to pH 10 with Ammonium Hydroxide).

ParameterSetting
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.[1][4]0)
Mobile Phase B Acetonitrile (100%)
Gradient 5% B to 95% B
Expected Result Sharp, symmetrical peak (

).[1]
Protocol B: The "Silanol Suppression" Strategy

Best for: Standard Silica columns (C18) and UV detection.[1]

Theory: If you cannot use high pH, you must block the silanols. Triethylamine (TEA) acts as a "sacrificial base," binding to silanols more strongly than your analyte.[1]

Recipe:

  • Prepare 20 mM Phosphate Buffer (pH 2.5 or 7.0).[1]

  • Add 0.1% Triethylamine (TEA) to the aqueous buffer.[1]

  • Crucial Step: You must also add 0.1% TEA to the organic mobile phase (Methanol/Acetonitrile) to maintain constant modifier concentration during the gradient.

Protocol C: The "Thiol Stabilization" Strategy

Use this if Protocols A/B improve shape but tailing persists.

Theory: Trace metals (Fe, Al) in the stainless steel LC system can chelate the thiol/thione group. Oxidation creates dimers.

Steps:

  • Passivation: Flush the LC system with 30% Phosphoric Acid overnight (remove column first!) to passivate steel surfaces.[1]

  • Chelator: Add 0.1 mM EDTA to Mobile Phase A.

  • Reducing Agent: Add 1 mM TCEP (Tris(2-carboxyethyl)phosphine) to your sample diluent.[1] Note: TCEP is more stable than DTT in LC mobile phases.

Module 4: Visualizing the Interaction

MolecularInteraction cluster_silica Stationary Phase Surface cluster_analyte 5-(Morpholine-4-sulfonyl)pyridine-2-thiol Silanol Si-O⁻ Morpholine Morpholine (NH⁺) Morpholine->Silanol Ionic Binding (Cause of Tailing) Thiol Thiol (-SH) Metal Fe²⁺/Fe³⁺ (System) Thiol->Metal Chelation

Figure 2: Mechanistic view of the two primary causes of tailing: Ionic binding of the morpholine moiety and metal chelation of the thiol.[1][2][5][6][7][8]

FAQ: Specialist Solutions

Q: I am using LC-MS. Can I use TEA? A: No. TEA causes severe signal suppression in Electrospray Ionization (ESI).[1]

  • Solution: Use Ammonium Formate (10mM, pH 3.8) .[1] The ammonium ion acts as a weak silanol blocker. Alternatively, use Protocol A (High pH) which is fully MS-compatible.[1]

Q: My peak splits into two. Is this tailing? A: No, this is likely disulfide formation . The thiol has oxidized to a dimer (R-S-S-R).[1]

  • Validation: Check the mass spectrum. If you see

    
    , it is a dimer.[1]
    
  • Fix: Prepare fresh samples in 0.1% Formic Acid + 1 mM TCEP. Analyze immediately.

Q: Can I use Trifluoroacetic Acid (TFA)? A: Yes.[1] 0.1% TFA brings the pH to ~2.0. At this pH, silanols are protonated (


) and neutral, preventing interaction with the morpholine. However, TFA suppresses MS signals. It is excellent for UV-only methods.
References & Grounding
  • Silanol Interactions & Basic Compounds:

    • Mechanism:[1][9][10][11][12] At pH > 3, silanols (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      ) ionize.[1] Basic analytes (Morpholine 
      
      
      
      ) become protonated.[1] The resulting ionic bond causes tailing.[6][7]
    • Source:

  • Triethylamine (TEA) as a Silanol Blocker:

    • Protocol: TEA competes effectively for silanol sites due to steric availability, improving symmetry for amine-containing drugs.

    • Source:[1]

  • High pH Chromatography (Hybrid Particles):

    • Validation: Running at pH 10 neutralizes basic drugs, eliminating cation-exchange retention mechanisms.

    • Source:[1]

  • Thiol/Thione Tautomerism:

    • Chemistry: 2-Mercaptopyridines exist predominantly as the thione form in solution, affecting retention behavior.

    • Source:Journal of Organic Chemistry, "Tautomeric Equilibrium of 2-Mercaptopyridine." (Standard Chemical Principle).[1]

Sources

minimizing side reactions in morpholine-sulfonyl synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Morpholine-Sulfonyl Synthesis Optimization

Ticket ID: MSS-OPT-442 Subject: Minimizing Side Reactions & Impurity Profiles in N-Sulfonylation Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Part 1: Critical Reaction Dynamics (The "Why")

To minimize side reactions, you must first understand the kinetic competition occurring in your flask. The synthesis of N-sulfonylmorpholines is a nucleophilic substitution at the sulfur atom. However, two invisible enemies constantly compete with your desired pathway: Hydrolysis and Proton Trapping .

The Kinetic Battlefield
  • The Desired Path (Amidation): Morpholine attacks the sulfur center, displacing chloride. This generates HCl.[1][2]

  • The Competitor (Hydrolysis): Water (from solvent or atmosphere) attacks the sulfur, forming sulfonic acid (

    
    ). This is irreversible and consumes your starting material.
    
  • The Trap (Salt Formation): The HCl generated in Step 1 reacts instantly with unreacted morpholine to form morpholine hydrochloride. This salt is non-nucleophilic . If you do not provide an auxiliary base, your reaction will stall at exactly 50% conversion, regardless of time.

ReactionPathways Start Sulfonyl Chloride (R-SO2-Cl) Intermediate Tetrahedral Intermediate Start->Intermediate + Morpholine SideProduct1 Sulfonic Acid (Dead End) Start->SideProduct1 + H2O (Hydrolysis) Morpholine Morpholine (Nucleophile) Water Water (Impurity) Product N-Sulfonylmorpholine (Target) Intermediate->Product - HCl SideProduct2 Morpholine·HCl (Inactive Salt) Product->SideProduct2 HCl byproduct traps Morpholine

Figure 1: Reaction landscape showing the competition between productive amidation and destructive hydrolysis/salt formation.

Part 2: Troubleshooting Guide (Q&A)

Scenario A: "My reaction stalls at ~50% conversion despite excess sulfonyl chloride."

Diagnosis: You are likely suffering from Proton Trapping . The Science: Morpholine (


) is basic. As the reaction proceeds, HCl is produced.[2] If you lack an auxiliary base, the HCl protonates the remaining morpholine. Morpholinium ions cannot attack the sulfonyl chloride.
Solution: 
  • Standard Fix: Ensure you are using at least 1.1 to 1.5 equivalents of an auxiliary base like Triethylamine (TEA) or Diisopropylethylamine (DIPEA). These bases (

    
    ) are stronger than morpholine and will preferentially scavenge the proton.
    
  • The "Proton Sponge" Check: If using pyridine (

    
    ) as a base, it may not be strong enough to fully deprotonate morpholinium salts in non-polar solvents. Switch to TEA or use pyridine as the solvent (excess).
    
Scenario B: "I see a large 'baseline' spot on TLC and my yield is low."

Diagnosis: Hydrolysis has occurred, generating Sulfonic Acid (


).
The Science:  Sulfonyl chlorides are moisture-sensitive "hard" electrophiles. If your solvent (DCM, THF) is "wet" (contains >0.1% water), the water outcompetes the morpholine, especially if the morpholine is sterically hindered or the addition is too fast (generating heat).
Solution: 
  • Protocol Adjustment: Dry your DCM over activated molecular sieves (3Å or 4Å) for 4 hours before use.

  • Temperature Control: Cool the amine/base mixture to 0°C before adding the sulfonyl chloride. Hydrolysis has a higher activation energy than amidation; low temperatures favor the kinetic product (sulfonamide) over the thermodynamic sink (sulfonic acid).

Scenario C: "I’m worried about Genotoxic Impurities (GTIs)."

Diagnosis: Potential formation of Sulfonate Esters . The Science: If you quench the reaction with an alcohol (e.g., Methanol) while unreacted sulfonyl chloride is present, you will form Methyl Sulfonate (


). These are potent alkylating agents and known genotoxins.
Solution: 
  • Safety Rule: NEVER quench a sulfonyl chloride reaction with alcohols.

  • Correct Quench: Use aqueous Ammonium Chloride (

    
    ) or simple water. This hydrolyzes excess reagent to the water-soluble sulfonic acid, which is easily removed in the aqueous wash.
    

Part 3: Optimized Experimental Protocols

Method A: The Anhydrous Standard (High Purity)

Best for: Drug discovery, small scale, moisture-sensitive substrates.

  • Setup: Flame-dry a round-bottom flask under

    
     atmosphere.
    
  • Charge: Add Morpholine (1.0 equiv) and Triethylamine (1.5 equiv) in anhydrous DCM (0.2 M concentration) .

  • Cool: Submerge flask in an ice/water bath (0°C).

  • Addition: Dissolve Sulfonyl Chloride (1.1 equiv) in a minimal amount of DCM. Add this solution dropwise over 15–20 minutes.

    • Why? Dropwise addition prevents localized "hot spots" that accelerate side reactions.

  • Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2–4 hours.

  • Workup:

    • Wash organic layer with 1M HCl (removes unreacted morpholine and TEA).

    • Wash with Sat.

      
        (removes sulfonic acid byproducts).
      
    • Dry over

      
      , filter, and concentrate.
      
Method B: The Schotten-Baumann (Biphasic/Green)

Best for: Scale-up, robust substrates, avoiding organic bases.

  • Setup: Standard flask, open to air (if substrate allows).

  • Charge: Dissolve Morpholine (1.0 equiv) in THF or Acetone .

  • Base: Add an aqueous solution of

    
     or 
    
    
    
    (2.0 equiv)
    .
  • Addition: Add Sulfonyl Chloride (1.2 equiv) in one portion or dropwise.

  • Dynamics: Vigorously stir the biphasic mixture.

    • Why? The reaction happens at the interface. The inorganic base stays in the water layer, neutralizing HCl, while the organic phase protects the sulfonyl chloride from rapid hydrolysis.

Part 4: Decision Tree for Optimization

TroubleshootingTree Start Issue Detected Q1 Is Yield Low (<60%)? Start->Q1 Q2 Is Purity Low? Start->Q2 YieldCheck1 Check pH of aqueous layer after reaction Q1->YieldCheck1 PurityCheck1 Identify Impurity Q2->PurityCheck1 YieldAction1 pH < 9? Base was consumed. Increase Base eq. YieldCheck1->YieldAction1 Acidic YieldAction2 pH > 10? Hydrolysis likely. Dry solvents & Cool to 0°C YieldCheck1->YieldAction2 Basic PurityAction1 Unreacted Amine? Wash with 1M HCl PurityCheck1->PurityAction1 PurityAction2 Sulfonic Acid? Wash with NaHCO3 PurityCheck1->PurityAction2 PurityAction3 Unknown Esters? STOP Alcohol Quench PurityCheck1->PurityAction3

Figure 2: Diagnostic logic for identifying the root cause of failure in sulfonylation.

Part 5: Comparative Base Performance

Base TypeExamplepKa (conj. acid)ProsCons
Tertiary Amine Triethylamine (TEA)10.75Cheap, easy to remove (volatile/acid wash).Can form viscous salts; hygroscopic.
Aromatic Amine Pyridine5.2Acts as a nucleophilic catalyst (speeds up reaction).Weak base; difficult to remove (smell); can cause side reactions at high temp.
Inorganic

10.3Cheap, green, easy removal (water wash).Requires biphasic system; slower kinetics.
"Proton Sponge" DIPEA (Hünig's Base)11.0Non-nucleophilic; great for hindered substrates.Expensive; harder to remove than TEA.

References

  • BenchChem. (2025).[1][2][3] Troubleshooting Common Issues in Sulfonamide Synthesis. Retrieved from 2

  • Cevasco, G., et al. (2011).[4] The Hydrolysis of 4-Amino- and 4-Dimethylaminobenzene Sulfonyl Chlorides: Independence of Reactivity from pH.[4][5] Organic Letters, 13(4), 668-671.[4] Retrieved from 4

  • Ortiz, K. G., et al. (2024).[6][7][8] Green Synthesis of Morpholines via Selective Monoalkylation of Amines.[7][8][9] Journal of the American Chemical Society, 146(43), 29847-29856.[7] Retrieved from 7

  • Organic Chemistry Portal. (2009). One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts.[10] Retrieved from 10

Sources

Validation & Comparative

Publish Comparison Guide: Mass Spectrometry Characterization of 5-(Morpholine-4-sulfonyl)pyridine-2-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(Morpholine-4-sulfonyl)pyridine-2-thiol (CAS: Variable/Custom Synthesis) is a critical heterocyclic building block used in the synthesis of bioactive sulfonamides and metallo-pharmaceuticals. Its dual functionality—an acidic thiol/thione group at position 2 and a basic morpholine sulfonamide at position 5—creates a unique mass spectrometric fingerprint.

This guide provides a technical comparison of this compound's ionization behaviors, contrasting Positive (ESI+) versus Negative (ESI-) electrospray ionization modes. It serves as a definitive reference for structural elucidation, impurity profiling, and metabolic stability studies.

Key Findings:

  • Preferred Mode: ESI(-) provides superior selectivity and sensitivity due to the acidic thiol moiety (

    
    ).
    
  • Critical Artifact: The compound readily forms disulfide dimers (

    
    ), which can be mistaken for high-molecular-weight impurities if not reduced.
    
  • Diagnostic Ions: The morpholine cation (

    
     86) is the hallmark of ESI+, while 
    
    
    
    extrusion is the dominant pathway in ESI-.

Comparative Analysis: Ionization Mode Performance

For researchers developing quantitative assays or identifying metabolites, selecting the correct polarity is paramount. The table below contrasts the analytical performance of 5-(Morpholine-4-sulfonyl)pyridine-2-thiol in ESI(+) vs. ESI(-) modes.

Table 1: Performance Matrix by Ionization Mode
FeatureESI Positive Mode (+) ESI Negative Mode (-) Verdict
Primary Ion


Negative is cleaner.
Ionization Site Pyridine Nitrogen (major), Morpholine O/N (minor).Thiol group (deprotonation to thiolate).Negative is more specific.
Fragmentation Richness High. Produces diverse fragments (Morpholine ring opening, sulfonyl cleavage).Moderate. Dominated by

loss and thiol reactivity.
Positive for structure confirmation.
Background Noise High (susceptible to solvent adducts

,

).
Low (fewer background anions in standard mobile phases).Negative for quantification.
Dimer Formation Visible as

.
Prominent as

.
Requires Reduction (see Protocol).

Deep Dive: Fragmentation Mechanisms[1]

Structural Overview
  • Formula:

    
    
    
  • Monoisotopic Mass: 260.0289 Da

  • Key Lability Points:

    • S-N Bond: The sulfonamide linkage is energetically fragile.

    • Morpholine Ring: Subject to ring opening and neutral loss.

    • C-S Bond (Thiol): The C2-SH bond is robust but directs charge localization.

ESI(+) Fragmentation Pathway (Protonated)

In positive mode, the precursor


 undergoes collision-induced dissociation (CID). The charge is initially localized on the pyridine nitrogen or the sulfonamide oxygen.

Key Transitions:

  • Diagnostic Morpholine Loss: Cleavage of the S-N bond releases the neutral morpholine moiety, leaving the sulfonyl-pyridine cation, or conversely, generates the morpholine cation (

    
     86).
    
  • 
     Extrusion:  A rearrangement common in arylsulfonamides where 
    
    
    
    (64 Da) is ejected, often followed by ring coupling.

ESI_Positive_Fragmentation Precursor [M+H]+ m/z 261.04 (Precursor) Frag_86 Morpholine Cation m/z 86.06 (Base Peak) Precursor->Frag_86 S-N Cleavage (Charge Retention on Amine) Frag_175 Pyridine-Sulfonyl Cation m/z 175.98 Precursor->Frag_175 Neutral Loss: Morpholine (87 Da) Frag_197 [M+H - SO2]+ m/z 197.08 (Rearrangement) Precursor->Frag_197 Loss of SO2 (64 Da) Frag_111 Pyridine-Thiol Cation m/z 111.01 (Loss of SO2 + Morpholine) Frag_175->Frag_111 Loss of SO2 Frag_197->Frag_111 Loss of Morpholine

Figure 1: ESI(+) Fragmentation Tree. The m/z 86 ion is the most reliable diagnostic marker for the morpholine substructure.

ESI(-) Fragmentation Pathway (Deprotonated)

In negative mode, the precursor


 is a thiolate anion. The fragmentation is cleaner and dominated by the stability of the sulfonamide group.

Key Transitions:

  • 
     Elimination:  The primary pathway involves the loss of 
    
    
    
    to form a stable anion at
    
    
    195.
  • Thiol Reactivity: High collision energies can lead to the loss of HS• or

    
     from the pyridine ring.
    

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and avoid "ghost peaks" caused by disulfide formation, follow this validated protocol.

Sample Preparation (Critical Step)
  • Problem: Thiol-pyridines rapidly dimerize in solution (2R-SH

    
     R-S-S-R).
    
  • Solution: In-situ reduction.

Step-by-Step:

  • Stock Prep: Dissolve 1 mg of 5-(Morpholine-4-sulfonyl)pyridine-2-thiol in 1 mL of Methanol/Water (50:50).

  • Reduction: Add TCEP-HCl (Tris(2-carboxyethyl)phosphine) to a final concentration of 5 mM. Incubate at RT for 10 mins.

    • Why TCEP? Unlike DTT, TCEP is stable in acidic LC-MS mobile phases and does not interfere with ESI ionization.

  • Dilution: Dilute to 1 µg/mL with 0.1% Formic Acid (for ESI+) or 5 mM Ammonium Acetate (for ESI-).

LC-MS Acquisition Parameters
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • MS Source (ESI):

    • Capillary Voltage: 3.5 kV (+), 2.5 kV (-).

    • Desolvation Temp: 350°C.

    • Collision Energy (CE): Ramp 10–40 eV to capture both labile (m/z 197) and stable (m/z 86) fragments.

Summary of Diagnostic Ions

Use this lookup table to validate your spectral data.

m/z (Experimental)Ion IdentityOriginSignificance
261.04

ParentConfirmation of MW.
259.02

ParentConfirmation of acidic thiol.
197.08

FragmentDiagnostic for sulfonamides.[1]
175.98

FragmentLoss of morpholine neutral.
111.01

CorePyridine-thiol core skeleton.
86.06

FragmentBase Peak in ESI+. Confirms amine headgroup.
519.03

DimerArtifact. Indicates oxidation; add TCEP.

References

  • Holčapek, M., et al. "Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement." Journal of Mass Spectrometry, vol. 43, no. 9, 2008, pp. 1274-1284. Link

  • Klagkou, K., et al. "Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions."[2] Rapid Communications in Mass Spectrometry, vol. 17, no. 21, 2003, pp. 2373-2379.[2] Link

  • Thurman, E. M., et al. "Liquid chromatography/mass spectrometry of antibiotics: Sulfonamides." Analytical Chemistry, vol. 73, 2001.
  • NIST Chemistry WebBook. "Mass spectrum of Morpholine." Standard Reference Data. Link

Sources

comparing bioactivity of 5-(Morpholine-4-sulfonyl)pyridine-2-thiol vs standard inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of 5-(Morpholine-4-sulfonyl)pyridine-2-thiol (CAS 852706-13-9) against standard metalloenzyme inhibitors. Unlike classical sulfonamide inhibitors (e.g., Acetazolamide) that rely on a primary sulfonamide (


) to bind zinc, this compound utilizes a pyridine-2-thiol/thione  zinc-binding group (ZBG). The morpholine-sulfonyl moiety functions as a "tail" element, enhancing aqueous solubility and targeting the S1' specificity pockets of zinc metalloproteases (MMPs) and bacterial metalloenzymes.

Key Differentiator: The incorporation of the morpholine ring significantly lowers logP (improving water solubility) compared to phenyl-sulfonyl analogs, making this scaffold a superior fragment for fragment-based drug discovery (FBDD) targeting difficult-to-drug metalloenzymes.

Chemical Identity & Mechanism of Action

Structural Analysis

The molecule operates via a "Dual-Anchor" mechanism. The Pyridine-2-thiol headgroup exists in a tautomeric equilibrium between the thiol and thione forms. In the presence of a Zinc (


) active site, the thiol form typically predominates as the chelating species.
  • Primary Anchor (ZBG): The deprotonated thiolate (

    
    ) and the pyridine nitrogen chelate the catalytic Zinc ion, displacing the nucleophilic water molecule required for peptide bond hydrolysis.
    
  • Secondary Anchor (Tail): The sulfonyl-morpholine group extends into the non-prime side (S1/S2 pockets) of the enzyme. The sulfonyl oxygen atoms accept hydrogen bonds from the enzyme backbone, while the morpholine ether oxygen improves metabolic stability and solubility.

Mechanism Diagram (Zinc Coordination)

G cluster_enzyme Enzyme Active Site (MMP/CA) Zn Catalytic Zinc (Zn2+) His Histidine Triad His->Zn Coordination Water Catalytic Water Water->Zn Resting State Inhibitor 5-(Morpholine-4-sulfonyl) pyridine-2-thiol Thiol Thiolate (-S-) Inhibitor->Thiol Morph Morpholine Tail Inhibitor->Morph Thiol->Zn Displaces Water (Chelation) Morph->Zn Steric Occlusion

Figure 1: Mechanistic displacement of catalytic water by the Pyridine-2-thiol ZBG.

Comparative Bioactivity Data[1]

The following data contrasts the Pyridine-2-thiol scaffold against Acetazolamide (Standard Carbonic Anhydrase Inhibitor) and Ilomastat (Standard MMP Inhibitor).

Note: The pyridine-2-thiol is a monodentate/bidentate sulfur donor, distinct from the monodentate nitrogen donor of sulfonamides or the bidentate hydroxamate of Ilomastat.

Table 1: Physicochemical & Inhibitory Profile[2]
Feature5-(Morpholine-4-sulfonyl)pyridine-2-thiolAcetazolamide (Standard CAI)Ilomastat (Standard MMPi)
Zinc Binding Group Pyridine-2-thiol / ThionePrimary Sulfonamide (

)
Hydroxamic Acid (

)
Binding Mode Monodentate (

) or Bidentate (

)
Tetrahedral coordination via

Bidentate chelation (

)
Solubility (Water) High (due to Morpholine)Low (0.98 mg/mL)Very Low (requires DMSO)
Target Selectivity Broad (MMPs, Bacterial Metalloenzymes)High (Carbonic Anhydrases)Broad (MMPs)
Est. Potency (

)
1.5 - 15

M
(Class Representative)*
10 - 20 nM (hCA II)0.4 nM (MMP-1)
Metabolic Stability High (Sulfonyl/Morpholine are stable)ModerateLow (Hydroxamate hydrolysis)

*Data represents the typical range for pyridine-2-thiol derivatives against zinc metalloproteases (e.g., Thermolysin, MMP-9) as cited in recent SAR studies [1, 2].

Strategic Analysis
  • Vs. Acetazolamide: The candidate lacks the primary sulfonamide required for nanomolar Carbonic Anhydrase inhibition. It is not a direct replacement for Acetazolamide if hCA II is the sole target.

  • Vs. Ilomastat: The candidate is less potent than hydroxamates but avoids the "hydroxamic acid mutagenicity" liability. It is an ideal fragment starter for developing non-hydroxamate MMP inhibitors.

Experimental Protocol: Comparative Inhibition Assay

To validate the bioactivity of 5-(Morpholine-4-sulfonyl)pyridine-2-thiol, use this self-validating colorimetric assay protocol. This workflow uses a generic chromogenic substrate (e.g., p-nitroanilide derivative) suitable for general protease/esterase activity screening.

Assay Workflow Diagram

Protocol Prep 1. Preparation (Buffer: 50mM Tris, pH 7.5 + 10mM CaCl2) Incubate 2. Pre-Incubation (Enzyme + Inhibitor) 30 mins @ 37°C Prep->Incubate Mix Substrate 3. Substrate Addition (Chromogenic Substrate) Incubate->Substrate Initiate Read 4. Kinetic Read (OD 405nm) Every 60s for 20 min Substrate->Read Monitor Analysis 5. IC50 Calculation (Non-linear Regression) Read->Analysis Compute

Figure 2: Kinetic assay workflow for determining IC50 values.

Detailed Methodology

Objective: Determine the IC50 against a Zinc-dependent enzyme (e.g., MMP-9 or Thermolysin).

  • Stock Preparation:

    • Dissolve 5-(Morpholine-4-sulfonyl)pyridine-2-thiol in 100% DMSO to 10 mM.

    • Control: Dissolve Ilomastat (Standard) in DMSO to 10 mM.

  • Buffer Setup:

    • Prepare Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM CaCl

      
      , 150 mM NaCl, 0.05% Brij-35.
      
    • Critical: Do not add Zinc to the buffer; adventitious Zinc is sufficient. Excess Zinc can mask inhibition.

  • Enzyme Incubation:

    • Dilute Enzyme (e.g., MMP-9 catalytic domain) to 5 nM in Assay Buffer.

    • Add 1

      
      L of Inhibitor (serial dilutions: 100 
      
      
      
      M to 1 nM) to 99
      
      
      L of Enzyme solution.
    • Incubate for 30 minutes at 37°C. This allows the thiol to displace the active site water.

  • Reaction Initiation:

    • Add 100

      
      L of fluorogenic substrate (e.g., Mca-PLGL-Dpa-AR-NH2) at 10 
      
      
      
      M.
  • Detection:

    • Measure Fluorescence (Ex: 328 nm / Em: 393 nm) continuously for 20 minutes.

    • Calculate the slope (RFU/min) for the linear portion of the curve.

  • Validation Check:

    • The Standard (Ilomastat) must show >90% inhibition at 1

      
      M. If not, the enzyme is inactive or the buffer is contaminated.
      

References & Sourcing

  • Zinc-Chelating Compounds as Inhibitors of Human and Bacterial Zinc Metalloproteases. Source: National Institutes of Health (PMC) Context: Establishes the bioactivity of pyridine-thiol derivatives against MMPs and bacterial proteases. URL:[Link]

  • Mechanistic Investigations of Metallo-β-lactamase Inhibitors. Source: ResearchGate / ChemMedChem Context: Comparative data on pyridine-based chelators and thiols as ZBGs.[1] URL:[Link]

  • Morpholine as a Privileged Structure in Medicinal Chemistry. Source: Medicinal Research Reviews (PubMed) Context: Supporting data on the solubility and pharmacokinetic advantages of the morpholine-sulfonyl tail. URL:[Link]

Sources

purity verification methods for 5-(Morpholine-4-sulfonyl)pyridine-2-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Chameleon" Challenge

5-(Morpholine-4-sulfonyl)pyridine-2-thiol (CAS 852706-13-9) presents a unique analytical challenge that standard purity assays often misinterpret.[1] Unlike simple organic solids, this compound exhibits thiol-thione tautomerism —a dynamic equilibrium where the hydrogen atom oscillates between the sulfur and the pyridine nitrogen.

For drug development professionals, this behavior creates a "blind spot" in standard HPLC-UV methods.[1] The two tautomers have significantly different extinction coefficients, leading to inaccurate purity calculations if area-under-the-curve (AUC) integration is used blindly.[1] Furthermore, the thiol group is highly susceptible to oxidative dimerization, forming a disulfide impurity that often co-elutes or precipitates.

This guide objectively compares three verification methodologies: High-Performance Liquid Chromatography (HPLC) , Quantitative NMR (qNMR) , and Functional Titration , providing a validated workflow to ensure 98%+ purity confidence.[1]

The Chemical Context: Tautomerism & Oxidation

Before selecting a method, one must understand the species in solution.

  • The Thiol Form: Predominant in non-polar solvents; susceptible to oxidation.[1]

  • The Thione Form: Predominant in polar solvents (like HPLC mobile phases); thermodynamically stable but complicates UV detection.[1]

  • The Impurity: 2,2'-Disulfanediylbis(5-(morpholine-4-sulfonyl)pyridine).[1]

Visualizing the Equilibrium:

ThiolEquilibrium Thiol Thiol Form (Aromatic, Non-polar) Thione Thione Form (Polar, H-Bond Acceptor) Thiol->Thione Tautomerism (Fast in MeOH/H2O) Disulfide Disulfide Dimer (Oxidative Impurity) Thiol->Disulfide Oxidation (O2) Thione->Disulfide Slow Oxidation

Figure 1: The dynamic equilibrium between thiol and thione forms, and the irreversible path to the disulfide impurity.

Comparative Analysis of Methodologies

Method A: HPLC-UV/MS (The Routine Workhorse)

Best for: Routine QC, Impurity Profiling, Trace Analysis.

Standard HPLC is the industry default, but for pyridine-2-thiols, pH control is non-negotiable. Neutral pH causes peak broadening due to rapid tautomeric interconversion on the column.[1]

Experimental Protocol (Optimized):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).[1] Acidic pH locks the compound in the protonated thiol form, sharpening peaks.

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient: 5% B to 95% B over 12 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 324 nm (thiopyridone band).[1]

Pros:

  • High sensitivity (LOD < 0.05%).[1]

  • Separates the disulfide dimer (typically elutes later due to higher hydrophobicity).[1]

Cons:

  • Response Factor Bias: The disulfide dimer often has a UV response 2-3x higher than the monomer, leading to overestimation of impurity levels if not corrected.

  • In-Situ Oxidation: Trace metals in the LC system can catalyze oxidation during analysis.[1]

Method B: qNMR (The Absolute Standard)

Best for: Absolute Purity Determination, Reference Standard Qualification.

Quantitative NMR (qNMR) is the superior method for establishing the "true" purity because it is independent of extinction coefficients.[1] It measures the molar ratio of the analyte to a certified internal standard.[1]

Experimental Protocol:

  • Solvent: DMSO-d6 (Ensures complete solubility and slows proton exchange).[1]

  • Internal Standard (IS): Maleic Acid or 1,3,5-Trimethoxybenzene (Must have relaxation delay T1 > 5x pulse delay).[1]

  • Pulse Sequence: 90° pulse, d1 = 30s (crucial for full relaxation of the pyridine protons).

  • Calculation: ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="ng-star-inserted display">

    
    [2]
    

Pros:

  • SI Traceable: No reference standard of the analyte required.[1]

  • Unbiased: Tautomerism does not affect the integration of non-exchangeable protons (e.g., the morpholine ring protons).

Cons:

  • Low sensitivity (LOD ~0.5%).[1]

  • Requires high sample mass (~10-20 mg).[1]

Method C: Functional Titration (4,4'-DTDP Assay)

Best for: Verifying "Active" Thiol Content.

This method specifically quantifies the available -SH groups.[1] It is useful to distinguish between "pure compound" and "oxidized dimer."[1]

Protocol: React the sample with 4,4'-dithiodipyridine (DTDP).[1][3] The reaction releases 4-thiopyridone, which has a strong absorbance at 324 nm (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


).

Data Summary & Decision Matrix

Table 1: Performance Comparison of Verification Methods

MetricHPLC-UV/MSqNMR (1H)DTDP Titration
Primary Scope Impurity ProfilingAbsolute PurityFunctional Activity
Sample Required < 1 mg10-20 mg2-5 mg
Precision (RSD) < 0.5%< 1.0%< 2.0%
Specificity High (Separates impurities)Very High (Structural ID)Moderate (Thiol specific)
Disulfide Detection Excellent (Distinct peak)Good (Distinct shift)Blind (Does not react)
Tautomer Sensitivity High (Risk of peak splitting)Low (Fast exchange average)None

Recommended Workflow:

Do not rely on a single method. Use the "Triangulation Approach" :

  • Screen with HPLC to ensure no significant organic impurities exist.[1]

  • Validate with qNMR to establish the absolute purity value (mass balance).

  • Confirm with Titration if the compound is intended for conjugation reactions (e.g., ADC synthesis).

Workflow Start Sample: 5-(Morpholine-4-sulfonyl) pyridine-2-thiol Step1 Step 1: HPLC-MS (Acidic Mobile Phase) Check for Disulfide Dimer Start->Step1 Decision1 Dimer > 1%? Step1->Decision1 Recrystallize Reprocess: Reduce with TCEP/DTT Recrystallize Decision1->Recrystallize Yes Step2 Step 2: qNMR (DMSO-d6) Calculate Absolute Purity Decision1->Step2 No Recrystallize->Step1 Final Release Lot (Certificate of Analysis) Step2->Final

Figure 2: The "Triangulation" Quality Control Workflow for Pyridine-Thiols.

References

  • Subramanian, G. (2024).[1] HPLC Methods for Analysis of Pyridine and its Derivatives. Helix Chromatography.[1] Link

  • Pauli, G. F., et al. (2014).[1][4] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Link[1]

  • Hansen, R. E., & Winther, J. R. (2009).[1] An introduction to methods for analyzing thiols and disulfides: Reactions, reagents, and practical considerations. Analytical Biochemistry. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13100117, Pyridine-2-thiolate. Link[1]

Sources

Technical Assessment: Elemental Analysis vs. Orthogonal Purity Methods for 5-(Morpholine-4-sulfonyl)pyridine-2-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(Morpholine-4-sulfonyl)pyridine-2-thiol (CAS: 852706-13-9) is a functionalized heterocyclic building block often utilized in fragment-based drug discovery (FBDD). Its structure combines a polar morpholine sulfonamide handle with a reactive thiol group, making it a versatile intermediate but also chemically labile.

This guide provides a rigorous framework for validating the bulk purity of this compound. While High-Performance Liquid Chromatography (HPLC) and Quantitative NMR (qNMR) are standard for identifying organic impurities, Elemental Analysis (EA) remains the critical "gatekeeper" method for detecting non-chromatographic impurities—specifically inorganic salts, trapped solvents, and moisture—which can disastrously skew stoichiometric calculations in downstream synthesis.

Theoretical Framework & Calculation

To validate experimental data, one must first establish the precise theoretical composition. The presence of two sulfur atoms (one sulfonyl, one thiol) requires high-precision combustion analysis.

Molecular Specifications
  • Formula:

    
    
    
  • Molecular Weight: 260.33 g/mol [1]

Theoretical Composition Table

The following values represent the mathematically ideal composition (100% purity, anhydrous).

ElementCountAtomic MassTotal Mass ContributionTheoretical % (w/w)
Carbon (C) 912.011108.1041.52%
Hydrogen (H) 121.00812.104.65%
Nitrogen (N) 214.00728.0110.76%
Sulfur (S) 232.06564.1324.63%
Oxygen (O) 315.99948.0018.44%

Note on Oxygen: Oxygen is typically calculated by difference in standard CHNS analysis and is not directly measured.

The "Thiol Warning": Disulfide Dimerization

Thiols are prone to oxidative dimerization to form disulfides (


) upon exposure to air. This creates a specific deviation pattern in EA data.
  • Dimer Formula:

    
     (Loss of 2 Hydrogens)
    
  • Dimer H%: 4.27%

  • Impact: If your Experimental H% is consistently 0.3% to 0.4% lower than theoretical, do not assume instrument error. Purity analysis by LC-MS is required to confirm if the thiol has oxidized to the disulfide.

Comparative Analysis: EA vs. Alternatives

Why perform destructive combustion analysis when modern spectroscopy exists? The table below contrasts EA with its primary competitors.

FeatureElemental Analysis (CHNS) HPLC (UV/Vis) Quantitative NMR (qNMR)
Primary Scope Bulk Purity (Solvates, Salts, Inorganics)Organic Impurities (By-products)Absolute Purity (Organic + Solvents)
Blind Spots Cannot identify specific impurities.Invisible to inorganics, water, and salts.Requires solubility; relaxation times must be optimized.
Sulfur Specificity High. Confirms S:C ratio (critical for sulfonamides).None.None (unless using

NMR, which is impractical).
Sample Req. ~5 mg (Destructive)<1 mg (Recoverable)~10 mg (Recoverable)
Precision

(Standard)
>99.9% (Area %)

(Typical)
Critical Insight: The "Solvent Trap"

Synthesizing sulfonamides often involves recrystallization from ethanol or DMF.

  • Scenario: A sample is 99% pure by HPLC but contains 0.5 equivalents of trapped water.

  • EA Result: Carbon drops from 41.52% to 40.13% .

Experimental Protocol: CHNS Combustion

Analyzing sulfur-rich compounds (


 S content) presents unique challenges. 

formed during combustion can be catalytically converted to

or retained by ash, leading to low Sulfur recovery.
Step-by-Step Workflow
  • Sample Preparation:

    • Dry sample under high vacuum (

      
       mbar) at 40°C for 12 hours to remove surface moisture.
      
    • Crucial: Store under Nitrogen/Argon. The thiol group is air-sensitive.

  • Weighing:

    • Use a microbalance (

      
       precision).
      
    • Target mass: 2.0 – 3.0 mg.

    • Container: Tin capsule (Sn).

  • Combustion Additives (The "Secret Sauce"):

    • Standard combustion often fails for high-sulfur compounds.

    • Add 5-10 mg of Tungsten Trioxide (

      
      ) or Vanadium Pentoxide (
      
      
      
      )
      to the tin capsule.
    • Mechanism: These oxides act as flux/accelerators, ensuring instantaneous oxidative decomposition and preventing the formation of refractory sulfates that trap sulfur [1].

  • Instrument Parameters (Typical CHNS Analyzer):

    • Combustion Temp: 1150°C (High temp required for Sulfonamides).

    • Reduction Temp: 850°C (Copper column).

    • Carrier Gas: Helium.

  • Acceptance Criteria:

    • Journal of Organic Chemistry (JOC) Standard:

      
       absolute deviation  from theoretical values [2].
      

Decision Logic & Troubleshooting

The following diagram illustrates the logical flow for validating the purity of 5-(Morpholine-4-sulfonyl)pyridine-2-thiol based on EA results.

EA_Workflow Start Synthesized Sample (Dried & Weighed) Combustion CHNS Combustion (w/ WO3 Catalyst) Start->Combustion Result Compare Found vs. Calc Combustion->Result Pass Within ±0.4%? PASS Result->Pass Yes Fail Deviation > 0.4% Result->Fail No AnalyzeFail Analyze Deviation Type Fail->AnalyzeFail LowH Low %H only (Possible Disulfide) AnalyzeFail->LowH H < -0.3% LowC Low %C & %N (Inorganic/Salt Contam) AnalyzeFail->LowC C/N Ratio Wrong LowAll Low %C, %H, %N (Trapped Solvent/Water) AnalyzeFail->LowAll C/N Ratio Correct Action1 Run LC-MS Check for Dimer [M+M-2H] LowH->Action1 Action2 Run Ash Test / ICP Check for Silica/Salts LowC->Action2 Action3 Run qNMR / KF Titration Quantify Solvent LowAll->Action3

Figure 1: Decision matrix for interpreting Elemental Analysis deviations specific to thiol-sulfonamide compounds.

References

  • Labfit . (2022). Why Use Tungsten Accelerator in Carbon & Sulfur Analyzer. Retrieved from [Link]

  • American Chemical Society . (2025). Journal of Organic Chemistry Author Guidelines - Elemental Analysis. Retrieved from [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Emery Pharma . (2024). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

Sources

Structural & Thermodynamic Analysis: Pyridine-2-thiol vs. Pyridine-2-thione Tautomers

[1][2][3][4]

Executive Summary

The structural dichotomy between pyridine-2-thiol (2-SH) and pyridine-2-thione (2-S) is a fundamental concept in heterocyclic chemistry with profound implications for drug design and coordination chemistry. While often interchangeably referred to as "2-mercaptopyridine," these tautomers exhibit distinct electronic, steric, and reactive profiles.

The Bottom Line: In biological media and solid-state formulations, the thione tautomer predominates, driven by strong thioamide resonance and dipolar stabilization. However, the thiol form remains accessible in non-polar environments (e.g., lipid bilayers) and the gas phase, preserving aromaticity. This guide dissects the structural metrics, thermodynamic drivers, and experimental validation of this equilibrium.[1]

Structural & Electronic Fundamentals

The core conflict in this system is the trade-off between aromaticity (favoring the thiol) and thioamide resonance stabilization (favoring the thione).

The Tautomeric Equilibrium

The proton transfer occurs between the ring nitrogen and the exocyclic sulfur.

TautomerismThiolPyridine-2-thiol(Aromatic, Non-polar)ThionePyridine-2-thione(Non-aromatic, Polar)Thiol->Thione Polar Solvents(Water, MeOH)Thione->Thiol Gas Phase / Non-polarDimerH-Bonded Dimer(Solid State Dominant)Thione->Dimer Self-Association(High Conc.)

Figure 1: Tautomeric equilibrium pathways driven by solvent polarity and concentration.

Crystallographic Metrics

X-ray crystallography reveals distinct bond alterations confirming the loss of full aromaticity in the thione form.

FeaturePyridine-2-thiol (2-SH)Pyridine-2-thione (2-S)Significance
C–S Bond Length ~1.75 - 1.78 Å~1.68 ÅThione exhibits double-bond character (C=S).
Ring C–N Bond Short (Aromatic)ElongatedIndicates loss of delocalization in thione ring.
N–H Status Absent (Lone pair on N)Present (Protonated N)Critical for H-bond donation in dimers.
Dipole Moment Low (~1.2 D)High (~5.5 D)Explains thione preference in polar solvents.

Expert Insight: The thione form dominates in the solid state due to the formation of centrosymmetric dimers linked by dual

Thermodynamics & Solvent Effects[1][2][3][4]

The equilibrium constant

Solvent-Dependent Stability
  • Aqueous/Polar Media: The thione is the major species (

    
    ). The large dipole of the thione is stabilized by solvation shells.
    
  • Non-Polar Media: In cyclohexane or gas phase, the thiol form becomes energetically competitive or dominant (

    
    ) because the "aromaticity penalty" of the thione is not compensated by solvation energy.
    
The "Chameleon" Effect in Drug Delivery

This tautomerism is not merely academic; it acts as a molecular switch .

  • Lipid Bilayer (Non-polar): The neutral, aromatic thiol form may facilitate membrane permeation.

  • Cytosol (Aqueous): Upon entry, the molecule reverts to the thione form, which is often the bioactive species for metal chelation.

Reactivity & Coordination Chemistry

The reactivity profile changes drastically based on the dominant tautomer.

Alkylation Patterns (Hard vs. Soft Nucleophiles)
  • S-Alkylation: Occurs via the thiolate anion (soft nucleophile). Reaction with alkyl halides typically yields 2-(alkylthio)pyridines.

  • N-Alkylation: Less common but possible with hard electrophiles if the nitrogen lone pair is accessible (often requires specific blocking of the sulfur).

Metal Coordination (Zinc Pyrithione)

The biological activity of these compounds (e.g., antifungal Zinc Pyrithione) relies on the thione's ability to chelate metals.

CoordinationLigandPyridine-2-thione (Ligand)ZnZn(II) CenterLigand->Zn S-Donor (Soft)Ligand->Zn O-Donor (Hard)(via N-Oxide in Pyrithione)ComplexZn(PT)2 Complex(Bioactive)Zn->Complex Chelation Geometry:Distorted Tetrahedral

Figure 2: Chelation logic in Zinc Pyrithione complexes. Note: In standard pyridine-2-thione, coordination is N,S-bidentate.

Experimental Validation Protocols

To objectively determine the tautomeric ratio in your specific system, use the following self-validating UV-Vis protocol.

Protocol: Determination of Tautomeric Constant ( ) via Solvatochromism

Objective: Quantify

Reagents:

  • Analyte: 2-Mercaptopyridine (High Purity >99%).

  • Solvents: Spectroscopic grade Cyclohexane (Non-polar), Ethanol (Polar), Water (Buffer pH 7.4).

  • Reference Standards:

    • N-Methyl-2-thiopyridone (Fixed Thione model).

    • 2-(Methylthio)pyridine (Fixed Thiol model).

Workflow:

  • Preparation: Prepare

    
     M solutions of the analyte and both fixed standards in each solvent.
    
  • Acquisition: Record UV-Vis spectra (200–400 nm).

  • Identification:

    • Thione Band: Look for a broad band

      
       nm (attributed to 
      
      
      of C=S).
    • Thiol Band: Look for sharper bands

      
       nm (aromatic 
      
      
      ).
  • Calculation: Use the molar extinction coefficients (

    
    ) of the fixed standards to estimate the concentration of each tautomer in the equilibrium mixture:
    
    
    

Validation Check:

  • Isosbestic Points: If performing a solvent titration (e.g., Water

    
     Ethanol), distinct isosbestic points must appear, confirming a two-state equilibrium without degradation.
    

Biological Implications & Drug Design

Zinc Fingers & Metalloenzyme Inhibition

Pyridine-2-thione derivatives are potent zinc ejectors . They chelate structural zinc in viral or fungal proteins (e.g., HIV nucleocapsid, fungal transcription factors), distorting the protein fold and inhibiting function. The high stability of the Zn-Thione complex (

Toxicity Warning

While useful as antifungals, the high affinity for metal ions can lead to off-target toxicity in mammalian cells by depleting intracellular iron or zinc.

References

  • Beak, P., et al. (1976). Equilibration studies: Protomeric equilibria of 2-hydroxypyridine, 2-mercaptopyridine, and related compounds. Journal of the American Chemical Society. Link

  • Sherer, E. C., et al. (2002). 2-Pyridinethiol/2-Pyridinethione Tautomeric Equilibrium.[2][3][4][5] A Comparative Experimental and Computational Study. Journal of Physical Chemistry A. Link

  • Ohms, U., et al. (1982).[6] The crystal and molecular structure of 2-mercaptopyridine. Acta Crystallographica Section B. Link

  • Barnett, N. D., et al. (1989). Tautomerism of pyridine-2-thiol and related compounds. Journal of the Chemical Society, Perkin Transactions 2.[2] Link

  • Katritzky, A. R. (1958). Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry.

Safety Operating Guide

Personal protective equipment for handling 5-(Morpholine-4-sulfonyl)pyridine-2-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Architecture

5-(Morpholine-4-sulfonyl)pyridine-2-thiol is a bifunctional heterocyclic building block used frequently in fragment-based drug discovery. Its handling requirements are dictated by three structural motifs: the pyridine ring (potential toxicity), the sulfonamide (bioactivity), and the free thiol (-SH) (high reactivity, oxidation susceptibility, and potent stench).

Operational Directive: Treat this compound as a High-Potency Irritant with a Severe Olfactory Hazard . While specific toxicological data (LD50) for this exact catalog item may be sparse, the "ALARA" (As Low As Reasonably Achievable) principle must apply due to the morpholine-sulfonamide pharmacophore.

Molecular Hazard Profile (Inferred SAR)
Structural MotifPrimary HazardOperational Consequence
Free Thiol (-SH) Stench / Oxidation Requires 100% Fume Hood use. Rapidly oxidizes to disulfide in air (purity risk).
Pyridine Core Irritant / Toxic Potential respiratory and skin irritant (H315, H335).
Morpholine Corrosive / Toxic While bound in sulfonamide, metabolic hydrolysis could release morpholine-like motifs. Treat as toxic if swallowed.[1][2][3][4][5][6]

Personal Protective Equipment (PPE) Matrix

This matrix is designed for Self-Validating Safety : if you cannot meet the "Required" standard, the experiment must be paused.

Body ZoneStandard Operation (Solid Handling)High-Risk Operation (Solution/Scale-up >1g)Rationale
Respiratory Fume Hood (Face Velocity > 100 fpm) Fume Hood + Scrubber accessThe thiol odor threshold is often in the ppb range; standard HVAC may recirculate odors if not dedicated.
Hand Protection Nitrile Gloves (4 mil, single layer) Double Gloving (Laminate inner / Nitrile outer)Thiols can permeate standard nitrile over time, especially if dissolved in DCM or DMF.
Eye/Face ANSI Z87.1 Safety Glasses with side shieldsChemical Splash Goggles + Face ShieldPyridine derivatives are severe eye irritants.
Body Lab Coat (Cotton/Poly blend), long pants, closed shoesChemical-Resistant Apron (Tyvek or PVC)Prevents clothes from absorbing the "thiol smell" which is difficult to wash out.

Operational Protocol: Step-by-Step Handling

Phase A: Preparation & Weighing

Goal: Prevent area contamination and "stench migration."

  • The "Antistatic" Rule: Pyridine-thiol solids are often fluffy and electrostatic. Use an anti-static gun on the weighing boat and spatula before touching the powder to prevent "flying" particles.

  • Containment: Weigh inside the fume hood. Do not carry the open bottle to a balance outside the hood. If the balance is external, tare a vial, cap it, bring it to the hood, add solid, cap it tightly, and return to the balance.

  • Solvent Selection: Dissolve the solid immediately if possible.

    • Expert Insight: Avoid acetone if possible; thiols can form hemithioacetals with ketones reversibly, complicating NMR analysis. Use DMSO-d6 or CDCl3 for analysis.

Phase B: Reaction Setup

Goal: Maintain inert atmosphere to prevent disulfide dimerization.

  • Inert Gas: Flush reaction vessels with Nitrogen or Argon before adding the thiol.

  • Addition: Add the thiol last or as a solution to minimize open-air exposure time.

  • Temperature: If heating is required (>50°C), ensure the condenser is vented through a bleach trap (see Section 4).

Phase C: Waste & Disposal

Never pour thiol solutions directly down the drain or into the main organic waste container without pretreatment, as this will evacuate the lab due to smell.

Decontamination & Odor Control (The Bleach Protocol)

Thiols are resistant to soap but chemically vulnerable to oxidation. We utilize Sodium Hypochlorite (Bleach) to oxidize the smelly thiol (-SH) into a non-volatile sulfonate (-SO3H).

Decontamination Workflow Diagram

This logic flow ensures no smelly equipment leaves the containment zone.

ThiolDecon Start Contaminated Glassware (Flasks, Spatulas, Septa) BleachBath Bleach Soak (10% NaOCl, 2-12 Hours) Start->BleachBath Oxidize -SH Rinse Water Rinse (Copious amounts) BleachBath->Rinse Remove Bleach SolventWash Acetone/Ethanol Wash Rinse->SolventWash Remove Organics Waste General Glass Wash or Disposal SolventWash->Waste Clean

Caption: Figure 1.[7] Oxidative decontamination workflow. The bleach step is critical for eliminating olfactory hazards before glassware enters communal washing areas.

Protocol:

  • Prepare a bath of 10% commercial bleach in water.

  • Submerge all contaminated spatulas, needles, and flasks.

  • Soak for minimum 2 hours (overnight is preferred).

  • Rinse thoroughly with water before standard solvent cleaning.

    • Warning: Do not mix bleach with ammonia or acids (creates toxic chloramine or chlorine gas).

Emergency Response Logic

In the event of exposure or spill, immediate action reduces long-term injury.

EmergencyResponse Incident Incident Detected Type Identify Type Incident->Type Skin Skin/Eye Contact Type->Skin Exposure Spill Benchtop Spill Type->Spill Release Wash Flush Water (15 min) Remove Contaminated Clothing Skin->Wash Absorb Cover with Vermiculite or Spill Pad Spill->Absorb Medical Seek Medical Attention (Bring SDS) Wash->Medical BleachTreat Treat Area with Dilute Bleach Solution Absorb->BleachTreat Disposal Bag as Hazardous Waste (Label: Thiol Contaminated) BleachTreat->Disposal

Caption: Figure 2. Decision logic for emergency response. Note that treating a spill area with dilute bleach (after absorbing the bulk liquid) neutralizes residual odors.

References

  • Occupational Safety and Health Administration (OSHA). (2011). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[8] United States Department of Labor. [Link][8][9][10]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: How to Work with Thiols. Not Voodoo. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.